The discovery of Tioxazafen was significantly accelerated by computational chemistry methods.
The workflow below illustrates the discovery and development pathway.
The synthesis of this compound involves creating the 1,2,4-oxadiazole core, with a key intermediate being thiophene-2-carbonyl chloride (TCC).
This compound has demonstrated strong efficacy against a range of economically damaging nematodes.
| Nematode Species | Toxicity Metric | Value (μg/mL) | Comparative Efficacy |
|---|---|---|---|
| M. incognita | 24-hr EC50 (motility) | 57.69 [2] | >300 [5] |
| R. reniformis | 24-hr EC50 (motility) | 59.64 [2] | - |
| B. xylophilus | 48-hr LC50 | >300 [5] | 2.4 (for derivative A1) [5] |
| A. besseyi | 48-hr LC50 | 142.9 [5] | 3.8 (for derivative A6) [5] |
The case of this compound offers several valuable insights for researchers.
Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a representative of the 3,5-disubstituted-1,2,4-oxadiazole chemical class [1] [2].
The synthesis of this compound is a high-yielding, two-step process that begins with the preparation of a benzamide oxime from a benzo nitrile [1]. This intermediate is then reacted with thiophene-2-carbonyl chloride (TCC) to form the final 1,2,4-oxadiazole ring structure of this compound [1].
A significant part of the industrial process development focuses on the efficient and cost-effective production of TCC. While traditional methods exist, a modern, streamlined one-pot process has been developed. This process starts with thiophene and chlorosulfonyl isocyanate (CSI), proceeds through a key intermediate, and culminates in the synthesis of TCC, which is a crucial raw material for this compound production [3].
The following diagram illustrates the synthesis pathway and the core structure of this compound:
Synthetic route of this compound featuring a two-step process to form the 1,2,4-oxadiazole core.
This compound is a broad-spectrum seed treatment nematicide [2]. Its efficacy has been evaluated in laboratory bioassays against multiple nematode species.
Known Efficacy from Laboratory Studies The table below summarizes key toxicity parameters of this compound against two nematode species, Meloidogyne incognita (root-knot nematode) and Rotylenchulus reniformis (reniform nematode) [1].
| Toxicity Parameter | Meloidogyne incognita | Rotylenchulus reniformis |
|---|---|---|
| Paralysis Observation (after 24 hr) | 27.0 µg/mL | 27.0 µg/mL |
| 24-hr EC₅₀ (Motility) | 57.69 µg/mL | 59.64 µg/mL |
| 48-hr EC₅₀ (Motility) | 47.15 µg/mL | 47.25 µg/mL |
| Reduced Hatch (after 3 days) | 2.7 µg/mL & 27.0 µg/mL | 2.7 µg/mL & 27.0 µg/mL |
Key observations from these studies include:
The exact mode of action of this compound was initially unknown [1], but recent evidence suggests it may interfere with the ribosome of nematodes [2]. Current research is heavily focused on overcoming the limitations of this compound, such as its lack of molecular flexibility which restricts its use primarily to seed treatments [2].
A prominent research strategy involves synthesizing and screening derivatives of the 1,2,4-oxadiazole scaffold. The introduction of haloalkyl groups at the 5-position of the ring has proven highly effective [2].
Efficacy of Next-Generation 1,2,4-Oxadiazole Derivatives The table below compares the activity of lead derivative A1 with this compound and commercial standards against the pine wilt nematode (Bursaphelenchus xylophilus).
| Compound | LC₅₀ against B. xylophilus (µg/mL) | Notes |
|---|---|---|
| A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) | 2.4 | Novel derivative; superior activity |
| This compound | >300 | Original compound; low activity |
| Avermectin | 335.5 | Commercial standard |
| Fosthiazate | 436.9 | Commercial standard |
| Fluopyram | 0.9 | Highly potent commercial standard |
Key advancements from this research include:
The structure-activity relationship and divergent mechanisms of this compound and its derivatives can be visualized as follows:
Divergent mechanisms of action between this compound and its advanced derivative A1.
For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used in the cited studies.
1. In Vitro Nematode Motility and Mortality Assay [1]
2. Nematode Hatch Inhibition Assay [1]
3. In Vitro Nematocidal Activity Screening [2]
This compound serves as a foundational molecule in the class of 1,2,4-oxadiazole nematicides. While effective as a seed treatment, its molecular rigidity and moderate potency against certain species have spurred the development of advanced derivatives. The introduction of haloalkyl groups, as exemplified by compound A1, represents a significant breakthrough, yielding dramatically increased potency and a potentially distinct mode of action via the acetylcholine receptor. Contemporary research is paving the way for a new generation of highly effective and potentially more selective nematicides.
This compound (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) represents a significant advancement in nematicidal chemistry as the first commercial compound featuring a 1,2,4-oxadiazole molecular core developed specifically for nematode control. This broad-spectrum nematicide functions primarily as a seed treatment applied to major row crops including corn, soybean, and cotton, offering systemic protection against economically devastating nematode species. With a chemical formula of C₁₂H₈N₂OS and molecular mass of 228.27 g/mol, this compound emerged from targeted molecular design approaches utilizing molecular field model software, marking a shift toward rational design in agrochemical discovery [1] [2]. Unlike traditional organophosphate and carbamate nematicides that pose significant environmental and mammalian health concerns, this compound demonstrates a favorable safety profile and novel mode of action, positioning it as an increasingly important tool in integrated nematode management programs amid growing regulatory restrictions on older chemistries [2].
The global importance of this compound continues to grow as agricultural systems worldwide face increasing pressure from plant-parasitic nematodes, which cause estimated annual yield losses of 8.8%-14.6% across a wide range of crops. With the global nematicide market valued at approximately $1.3 billion in 2019—significantly smaller than fungicides ($13.4 billion) or herbicides ($32.6 billion)—the introduction of novel mode-of-action compounds like this compound addresses a critical gap in nematode management options [2]. Since its commercial introduction by Bayer CropScience (formerly Monsanto Company) and registration in the United States in 2017, this compound has gained rapid market traction, with the global this compound market size valued at $325 million in 2024 and projected to reach $540 million by 2033, reflecting a robust compound annual growth rate of 5.8% [3].
This compound belongs to the phenyl oxadiazole chemistry class and is characterized by its systematic IUPAC name 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole with CAS registry number 330459-31-9. The compound features a 1,2,4-oxadiazole heterocyclic core substituted at the 3-position with a phenyl ring and at the 5-position with a thiophene ring, creating a planar architecture that facilitates molecular recognition in biological systems. This synthetic compound exhibits no isomerism and possesses a canonical SMILES representation of C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3, with an International Chemical Identifier (InChI) of InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H [1].
Table 1: Basic Chemical Properties of this compound
| Property | Value/Specification |
|---|---|
| Chemical Name | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole |
| CAS RN | 330459-31-9 |
| Molecular Formula | C₁₂H₈N₂OS |
| Molecular Mass | 228.27 g/mol |
| Chemical Class | Phenyl oxadiazole |
| Pesticide Type | Nematicide |
| Substance Origin | Synthetic |
| SMILES Notation | C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3 |
| InChI Key | IHNSIFFSNUQGQN-UHFFFAOYSA-N |
While comprehensive physicochemical data including solubility, melting point, and partition coefficient were not fully available in the searched literature, this compound is known to be developed primarily as a seed treatment formulation with commercial products typically supplied as liquid suspensions or concentrates for agricultural application [1]. The compound's 1,2,4-oxadiazole heterocycle represents a privileged scaffold in medicinal and material chemistry, contributing to its biological activity and physicochemical characteristics. This molecular framework provides metabolic stability while enabling specific interactions with the target site in nematodes, distinguishing it from traditional nematicides that often suffer from resistance issues and non-target toxicity [2].
This compound exhibits a novel molecular target distinct from traditional organophosphate, carbamate, and avermectin nematicides, operating through precise disruption of nematode-specific ribosomal translation. The compound interacts specifically with a nematode-specific insertion in the L3 subunit of the mitochondrial ribosome, thereby impairing protein synthesis machinery essential for nematode survival and reproduction [1]. This unique binding site emerges from structural variations in the nematode ribosome compared to those of non-target organisms, conferring selective toxicity against plant-parasitic nematodes while minimizing impacts on mammals, birds, and beneficial insects. The ribosomal disruption leads to systemic control of a broad spectrum of nematode species including cyst nematodes (Globodera and Heterodera spp.), root-knot nematodes (Meloidogyne spp.), reniform nematodes (Rotylenchulus reniformis), lesion nematodes (Pratylenchus spp.), and other economically significant genera [2].
The species-specific mechanism of this compound represents a significant advancement in nematicide development, as it leverages fundamental differences in ribosomal structure between nematodes and other organisms. Following application as a seed treatment, the compound is taken up systemically by developing plants, creating a protective zone around the root system where nematodes encounter the active ingredient during host seeking and infection attempts. The targeted action on the mitochondrial ribosome ultimately results in nematode paralysis and mortality, providing protection during critical early growth stages when crops are most vulnerable to nematode damage and yield loss [1] [4]. Recent research on structural derivatives has revealed that modifications to the this compound scaffold can shift the mechanism toward acetylcholinesterase disruption, indicating potential for multiple mechanisms within the 1,2,4-oxadiazole chemical class and expanding opportunities for future nematicide development [5].
Diagram 1: this compound's mechanism of action involves specific binding to the nematode ribosomal L3 subunit, disrupting mitochondrial protein synthesis and leading to nematode paralysis and mortality. The systemic activity provides protection against multiple nematode species.
This compound demonstrates broad-spectrum efficacy against a wide range of economically significant plant-parasitic nematodes, with particularly strong activity observed against species that pose serious threats to global row crop production. Laboratory bioassays and field trials have established the compound's consistent performance against southern root-knot nematode (Meloidogyne incognita) and reniform nematode (Rotylenchulus reniformis), two of the most damaging nematode species in cotton, soybean, and vegetable production systems across the southern United States [4]. Toxicity studies utilizing motility assays have determined the effective concentration values for these target species, revealing comparable sensitivity between nematode genera but highlighting important differences in recovery potential and infectivity reduction following exposure to sublethal concentrations [4].
Table 2: this compound Toxicity Against Key Nematode Species
| Nematode Species | Bioassay Type | Exposure Time | EC₅₀ Value | Key Observations |
|---|---|---|---|---|
| Meloidogyne incognita (Southern root-knot) | Motility assay | 24 hours | 57.69 µg/mL | Paralysis observed at 27.0 µg/mL; no recovery post-exposure |
| Meloidogyne incognita (Southern root-knot) | Motility assay | 48 hours | 47.15 µg/mL | Continued mortality increase after removal from solution |
| Rotylenchulus reniformis (Reniform) | Motility assay | 24 hours | 59.64 µg/mL | Paralysis observed at 27.0 µg/mL; mortality stabilized post-exposure |
| Rotylenchulus reniformis (Reniform) | Motility assay | 48 hours | 47.25 µg/mL | No recovery in motility after exposure |
| Bursaphelenchus xylophilus (Pinewood) | Mortality assay | 48 hours | >300 µg/mL | Significantly less active compared to novel derivatives |
| Ditylenchus dipsaci (Stem and bulb) | Mortality assay | 48 hours | >300 µg/mL | Moderate activity at high concentrations |
This compound exhibits notable exposure-time dependent toxicity, with 48-hour EC₅₀ values approximately 20% lower than 24-hour values for both M. incognita and R. reniformis, indicating cumulative effects with prolonged exposure [4]. Beyond direct mortality, the compound significantly impacts nematode hatch dynamics, with concentrations as low as 2.7 µg/mL reducing egg hatch for both species after just three days of exposure. This suppression of population recruitment contributes to long-term management by reducing subsequent generational pressure. Furthermore, sublethal exposures (0.38-47.15 µg/mL) profoundly affect nematode infectivity, with 24-hour pretreatment reducing root invasion for both M. incognita and R. reniformis, though higher concentrations were required to suppress R. reniformis infection compared to M. incognita [4]. This differential effect on infectivity highlights species-specific responses that may inform application rate optimization for target nematode complexes in different geographical regions.
When evaluated alongside established commercial nematicides, this compound demonstrates competitive efficacy while offering advantages in mammalian safety and environmental profile. Against key nematode species including Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci, this compound shows varying performance levels depending on the target organism. While its LC₅₀ against B. xylophilus exceeds 300 µg/mL, making it less potent than specialized compounds like fluopyram (LC₅₀ = 0.9 µg/mL), it outperforms traditional standards including avermectin (LC₅₀ = 335.5 µg/mL) and fosthiazate (LC₅₀ = 436.9 µg/mL) in specific laboratory assays [5]. This performance profile positions this compound as a valuable component in resistance management programs, particularly as nematode resistance to older chemical classes continues to emerge.
The structural derivatization of this compound has yielded compounds with dramatically enhanced potency, highlighting the potential for future optimization within the 1,2,4-oxadiazole chemical class. Notably, introduction of haloalkyl substituents at the 5-position of the oxadiazole ring has produced derivatives such as compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), which exhibits exceptional activity against B. xylophilus with an LC₅₀ of 2.4 µg/mL—approximately 140-fold more potent than avermectin and 125-fold more potent than fosthiazate [5]. Transcriptome analysis and enzyme activity assays indicate that these highly active derivatives may operate through a dual mechanism, affecting both ribosomal function and acetylcholine receptors in nematodes, suggesting that strategic molecular modifications can expand the scope and potency of base chemistries [5].
This compound undergoes rapid transformation in aqueous environments when exposed to light, with artificial sunlight driving quick degradation through photolytic processes. Kinetic studies reveal that the compound follows pseudo-first-order decay with the formation of a single primary transformation product identified as PP228a, an isomer of the parent compound that shares the same molecular mass (228 g/mol) but exhibits altered chemical behavior and biological activity [2]. The degradation rate demonstrates pH-independent characteristics across environmentally relevant ranges, suggesting consistent photolytic behavior under varying field conditions. The presence of natural water constituents including nitrate ions (NO₃⁻), fulvic acid (FA), and humic acid (HA) produces variable effects on degradation rates, with specific impacts dependent on the particular constituent and its concentration in the aqueous matrix [2].
A critical finding from degradation studies is the remarkable persistence of the primary photoproduct PP228a compared to the parent this compound molecule. While this compound itself degrades relatively rapidly with a half-life of less than one day under illuminated conditions, PP228a exhibits dramatically extended environmental persistence with half-lives increased by over 1000-fold compared to the parent compound [2]. This substantial difference in persistence characteristics between parent and transformation product underscores the importance of considering not only the applied active ingredient but also its environmental derivatives when conducting comprehensive risk assessments. Both this compound and PP228a demonstrate high hydrolytic stability at pH 7 and 20°C, indicating that abiotic hydrolysis contributes minimally to their environmental degradation and emphasizing the primacy of photolytic transformation pathways in aquatic systems [2].
The environmental transformation of this compound has significant implications for ecotoxicological risk assessment, as the primary degradation product exhibits enhanced biological activity toward certain non-target organisms. Standardized bioassays utilizing the freshwater crustacean Daphnia magna have demonstrated that PP228a possesses higher acute toxicity than the parent this compound compound, highlighting the potential for photolytic transformation to generate products with increased environmental hazards [2]. Conversely, in microbial toxicity tests employing Vibrio fischeri, the parent this compound showed greater inhibition compared to its transformation product, indicating organism-specific differential toxicity between the parent compound and its degradant.
These findings emphasize the necessity of applying a comprehensive environmental assessment framework that extends beyond the parent compound to include major transformation products with altered toxicological profiles. The combination of extended environmental persistence and enhanced toxicity to certain aquatic organisms exhibited by PP228a suggests that standard risk assessment protocols focusing solely on parent compound degradation may underestimate the overall environmental impact of pesticide applications. Furthermore, the differential species sensitivity observed between D. magna and V. fischeri underscores the importance of utilizing multiple bioindicator species when evaluating the ecotoxicological potential of pesticides and their environmental derivatives to adequately represent potential impacts on aquatic ecosystem structure and function [2].
The discovery of this compound has stimulated extensive research into 1,2,4-oxadiazole derivatives as novel nematicidal agents with enhanced potency and potential alternative mechanisms of action. Recent investigations have explored the strategic introduction of haloalkyl substituents at the 5-position of the oxadiazole ring, leveraging the unique steric and electronic properties of halogen atoms to improve physicochemical properties including metabolic stability, oxidative resistance, and lipophilicity [5]. These efforts have yielded 48 novel derivatives systematically evaluated against three economically important nematode species: Bursaphelenchus xylophilus (pinewood nematode), Aphelenchoides besseyi (rice white-tip nematode), and Ditylenchus dipsaci (stem and bulb nematode). The majority of these synthesized compounds demonstrated remarkable nematocidal activities, with several exhibiting complete mortality (100%) at concentrations of 50 μg/mL [5].
The most promising derivative, designated compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), displayed exceptional activity against B. xylophilus with an LC₅₀ value of 2.4 μg/mL, representing a 125-fold improvement over the parent this compound structure (LC₅₀ >300 μg/mL) and significantly outperforming commercial standards including avermectin (LC₅₀ = 335.5 μg/mL) and fosthiazate (LC₅₀ = 436.9 μg/mL) [5]. Transcriptome analysis and enzyme activity assays revealed that this derivative likely operates through a distinct mechanism involving disruption of acetylcholine receptors in nematodes, contrasting with the ribosomal targeting of the parent this compound. This mechanistic shift demonstrates how strategic structural modifications can alter biological target specificity while maintaining or enhancing nematicidal potency, providing valuable insights for future nematicide discovery and optimization campaigns [5].
The assessment of this compound efficacy against plant-parasitic nematodes employs standardized laboratory bioassays that quantify effects on nematode motility, hatch inhibition, and infectivity potential. For motility assays, approximately 30-40 nematodes are transferred to 24-well tissue culture plates containing 500 μL of distilled water and 500 μL of a 2× concentration of the test solution, creating final this compound concentrations typically ranging from 0.03 μg/mL to 27.03 μg/mL [4]. The experimental system is maintained at species-appropriate temperatures (28°C for Meloidogyne incognita and Rotylenchulus reniformis) throughout exposure periods of 2, 24, and 48 hours. Following incubation, motile and immotile nematodes are enumerated visually using an inverted compound microscope, with immotility serving as a proxy for mortality or paralysis. The percentage of immotile nematodes is calculated for each concentration to determine concentration-response relationships and derive EC₅₀ values through probit analysis [4].
The effects of this compound on nematode embryonic development and hatch are evaluated using egg hatch inhibition assays. Freshly collected eggs of target nematode species (M. incognita and R. reniformis) are exposed to aqueous this compound solutions at concentrations identical to those used in motility assays for a period of three days [4]. The number of second-stage juveniles (J2) that successfully emerge from eggs is recorded daily using standardized counting procedures, and the percent hatch is calculated for each treatment and time point. These data provide insights into the compound's ovicidal activity and potential for suppressing population growth by interfering with reproductive success and generational turnover, complementing mortality data from motility assays to present a comprehensive assessment of impacts on nematode demography [4].
The influence of this compound on nematode host-seeking capacity and root invasion is quantified through infectivity reduction assays. Large populations of test nematodes (approximately 4,000 individuals) are exposed for 24 hours to sublethal this compound concentrations corresponding to serial dilutions of previously determined 48-hour EC₅₀ values [4]. Following exposure, nematodes are inoculated onto susceptible host plants (typically 2-week-old tomato seedlings) growing in standardized substrate systems, with each seedling receiving approximately 500 treated nematodes distributed through three injection points around the root zone. Plants are maintained under controlled environmental conditions (28-30°C) for three weeks post-inoculation, after which infection parameters are quantified through root staining and microscopic examination. For M. incognita, gall formation is used as an infection metric, while for R. reniformis, stained females within root tissues are enumerated to determine infection success [4].
Diagram 2: Standardized experimental workflow for assessing this compound efficacy against plant-parasitic nematodes, including motility assays, hatch inhibition tests, recovery evaluation, and infectivity reduction studies. Each assay provides complementary data for comprehensive activity profiling.
This compound has achieved regulatory approval in several key agricultural markets including the United States (registered in 2017) and Canada (approved in 2018), where it is marketed primarily as a seed treatment nematicide under the trade name NemaStrike ST for use in corn, soybean, and cotton production systems [1] [2]. Importantly, the compound currently holds no approval status under the European Union's EC Regulation 1107/2009 framework, and it is not listed in the EU pesticide database, restricting its use in European agricultural markets [1]. This divergent regulatory status across major agricultural regions reflects varying risk assessment approaches and registration requirements that influence global market access and adoption patterns for novel nematicides.
Within the broader nematicide market, valued at approximately $1.3 billion in 2019, this compound occupies a growing niche as a reduced-risk alternative to traditional organophosphate and carbamate nematicides that face increasing regulatory restrictions due to human health concerns and environmental impacts [2] [6]. The global this compound market was valued at $325 million in 2024 and is projected to reach $540 million by 2033, expanding at a compound annual growth rate of 5.8% as adoption increases in key markets [3]. North America currently dominates the global this compound market, accounting for approximately 38% of total market share in 2024, driven by widespread adoption of advanced agricultural practices, high mechanization levels, and supportive regulatory frameworks that have facilitated commercial deployment [3]. The Asia Pacific region represents the fastest-growing market, projected to register a CAGR of 7.2% over the forecast period, fueled by agricultural intensification in emerging economies including China, India, and Southeast Asian nations [3].
This compound represents a significant milestone in nematicide innovation as the first commercial compound featuring a 1,2,4-oxadiazole core developed specifically for nematode control. Its novel mechanism of action targeting the nematode-specific ribosomal L3 subunit provides a valuable tool for managing resistant nematode populations and addresses critical gaps in the nematicide market created by the phase-out of older, more toxic chemistries. The compound's favorable mammalian safety profile, combined with demonstrated efficacy against a broad spectrum of economically important nematode species, positions it as a cornerstone of modern integrated nematode management programs in major row crop production systems. However, recent research revealing the environmental persistence and enhanced toxicity of its primary photodegradation product PP228a underscores the importance of comprehensive environmental assessment that extends beyond the parent compound to include major transformation products [2].
The table below summarizes the key methodologies and outcomes from the virtual screening campaign that led to the discovery of this compound.
| Aspect | Description |
|---|---|
| Overall Approach | Ligand-based virtual screening using Cresset's software (then called FieldScreen) [1]. |
| Known Actives as Starting Point | Structures including stilbenes, chalcones, and azobenzene derivatives [1]. |
| Core Methodology | FieldTemplater was used to develop a pharmacophore model capturing the essential features for nematicidal activity. This model was translated into eight distinct 3D search queries [1]. |
| Screening & Hit Rate | The virtual screen of compound databases yielded a 14% hit rate at a higher concentration and a 4% hit rate at a lower concentration, which are considered high success rates for such campaigns [1]. |
| Post-Screening Process | Hits from the virtual screen were synthesized or acquired (700 compounds total) and progressed through lead optimization and development with ongoing computational support [1]. |
The discovery process for this compound followed a structured workflow, integrating computational and experimental techniques.
Figure 1: The key stages in the virtual screening workflow that led to the discovery of this compound [1].
The virtual screening campaign was highly successful, demonstrating the power of this computational approach in agrochemical discovery.
Figure 2: The screening process translated a small number of precise queries into a set of viable hit compounds [1].
The discovery of this compound established a valuable template for nematicide research. Subsequent studies have designed novel compounds using this compound as a structural inspiration [3] [5].
Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) is a broad-spectrum systemic seed treatment nematicide belonging to the phenyl oxadiazole chemical class [1] [2]. It represents a significant advancement in nematode management due to its novel mode of action, which involves disruption of ribosomal activity in nematodes through interaction with the L3 subunit of the mitochondrial ribosome, leading to impaired protein synthesis [3] [2]. This unique mechanism results in no cross-resistance with other commercially available nematicides, making it a valuable tool in resistance management programs [1].
Initially developed by Monsanto (now Bayer CropScience) and registered with the U.S. EPA in 2017 under the trade name NemaStrike, this compound has become an integral component of the Acceleron Seed Applied Solutions portfolio [1] [4]. It is specifically labeled for use in row crops including corn, soybean, and cotton for control of a broad spectrum of plant-parasitic nematodes including cyst nematode, root-knot nematode, reniform nematode, root lesion nematode, and longidorus species [3] [1].
Table 1: Basic Chemical Properties of this compound
| Property | Specification |
|---|---|
| IUPAC Name | 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole [2] |
| CAS RN | 330459-31-9 [2] |
| Molecular Formula | C₁₂H₈N₂OS [2] |
| Molecular Mass | 228.27 g/mol [2] |
| Chemical Class | Phenyl oxadiazole (disubstituted oxadiazole) [1] |
| Mode of Action | Disruption of ribosomal translation in nematodes [3] [2] |
This compound is commercially formulated as a seed treatment solution, specifically as NemaStrike ST 4.51 SC (suspension concentrate) [3]. The application is strictly limited to professional seed treatment facilities equipped with full-automatic, closed-system treatment equipment featuring sealed conveyors and application devices [1]. On-site seed treatment by growers is explicitly prohibited due to safety considerations.
Registered Crops: Soybean, corn, and cotton [1] [2] Target Nematodes: Soybean cyst nematode (Heterodera glycines), root-knot nematode (Meloidogyne incognita), reniform nematode (Rotylenchulus reniformis), root lesion nematode (Pratylenchus spp.), and other economically important species [3] [1] [2]
The application of this compound must adhere to strict guidelines to ensure efficacy and safety:
Equipment Requirements: Use only automated, closed-system seed treatment equipment to minimize operator exposure and ensure uniform application [1].
Application Uniformity: Ensure complete and even coverage of all seed surfaces with the treatment solution to achieve consistent nematode protection.
Seed Handling: Treated seeds must be handled with appropriate personal protective equipment (PPE) including gloves and dust masks [1].
Planting Considerations: Treated seeds should be planted under appropriate soil conditions (temperature >50°F) to optimize germination and establishment while maximizing nematicidal activity [5] [4].
This compound demonstrates potent nematostatic and nematicidal activity through its unique ribosomal disruption mechanism. Laboratory studies have quantified its efficacy against key nematode species:
Table 2: Toxicity Parameters of this compound Against Key Nematode Species
| Nematode Species | 24-hr EC₅₀ (µg/ml) | 48-hr EC₅₀ (µg/ml) | Effect on Hatch | Recovery After Exposure |
|---|---|---|---|---|
| Meloidogyne incognita (Southern root-knot) | 57.69 µg/ml [3] | 47.15 µg/ml [3] | Reduced at 2.7 µg/ml and 27.0 µg/ml after 3 days [3] | No recovery observed [3] |
| Rotylenchulus reniformis (Reniform) | 59.64 µg/ml [3] | 47.25 µg/ml [3] | Reduced at 2.7 µg/ml and 27.0 µg/ml after 3 days [3] | Mortality remained unchanged after rinse/removal [3] |
Key efficacy observations include:
This compound provides extended residual protection due to its low water solubility and persistence in the rhizosphere. The compound remains active around the plant root system for approximately 75 days, providing protection through the most critical early growth stages [1]. This duration represents approximately 2.5 times the life cycle of most target nematode species (typically 30 days), effectively breaking their reproductive cycle [1].
Field trials conducted over three years demonstrate that the control effect of this compound on various crops is "equivalent or superior to already commercialized products" with documented yield increases in corn, soybean, and cotton [1]. The systemic activity provides protection both at the seed zone and in surrounding root tissues as the compound is taken up by the developing seedling.
Objective: To determine the concentration-dependent toxicity of this compound on nematode motility and hatch inhibition.
Materials and Reagents:
Procedure:
Objective: To evaluate the effect of this compound on nematode egg hatch.
Procedure:
Objective: To determine the effect of this compound-pretreated nematodes on infectivity to host roots.
Procedure:
Recent studies on the aqueous degradation of this compound have identified important environmental behavior patterns:
Bioassays indicate that the transformation product PP228a exhibits higher acute toxicity to Daphnia magna than the parent this compound compound [6]. However, comprehensive ecotoxicological data for many non-target organisms remains limited in the available scientific literature.
Important Safety Note: this compound is classified for use only in production facilities with full-automatic seed treatment equipment utilizing sealed conveyor and application devices. On-site seed treatment is strictly prohibited [1].
This compound represents a significant advancement in nematode management with its novel mode of action, favorable environmental profile, and demonstrated efficacy against economically important nematode species in soybean production. The application protocols outlined provide researchers with standardized methods for evaluating nematicidal activity, while the detailed chemical and biological information supports informed use decisions.
The 75-day residual activity and systemic protection make this compound particularly valuable for early-season nematode control when soybean plants are most vulnerable to yield-limiting damage. As nematode resistance to conventional chemistries continues to evolve, this compound's unique ribosomal targeting mechanism provides an important additional tool for integrated nematode management programs.
This compound is a broad-spectrum nematicide that acts by disrupting ribosomal translation in nematodes via a nematode-specific target [1] [2]. It is a synthetic compound from the class of 3,5-disubstituted-1,2,4-oxadiazoles [1].
The table below summarizes its known efficacy against key nematode species based on laboratory studies:
| Nematode Species | Assay Type | Concentration / Value | Key Findings |
|---|---|---|---|
| Meloidogyne incognita (Root-knot nematode) | 24-hr EC₅₀ (Motility) | 57.69 µg/ml | Paralysis observed after 24 hr at 27.0 µg/ml; reduced hatch at 2.7 µg/ml and 27.0 µg/ml after 3 days; reduced infectivity on tomato roots after exposure [3]. |
| Rotylenchulus reniformis (Reniform nematode) | 24-hr EC₅₀ (Motility) | 59.64 µg/ml | Paralysis observed after 24 hr at 27.0 µg/ml; reduced hatch at 2.7 µg/ml and 27.0 µg/ml after 3 days; reduced infectivity on tomato roots after exposure [3]. |
| General PPNs (Cyst, lesion, etc.) | Nematocidal Performance | -- | Provides systemic control of a wide range of PPNs in row crops like corn, cotton, and soybean [1]. |
Understanding the degradation and ecotoxicity of this compound and its transformation products is critical for environmental risk assessment.
In aqueous environments, this compound undergoes rapid transformation when exposed to artificial sunlight, forming a single primary transformation product, PP228a [1].
The following table compares the toxicity of this compound and its main transformation product:
| Compound | Test Organism | Result |
|---|---|---|
| This compound (Parent) | Daphnia magna (Water flea) | Exhibited acute toxicity [1]. |
| PP228a (Transformation Product) | Daphnia magna (Water flea) | Higher acute toxicity than the parent this compound [1]. |
| This compound (Parent) | Vibrio fischeri (Marine bacteria) | Showed weak acute toxicity [1]. |
| PP228a (Transformation Product) | Vibrio fischeri (Marine bacteria) | Showed weak acute toxicity [1]. |
This protocol is adapted from environmental fate studies to determine the degradation kinetics of this compound in water [1].
1. Solution Preparation
2. Irradiation Experiment
3. Sampling and Analysis
4. Identification of Transformation Products
5. Data Processing
The experimental workflow for this protocol is visualized below:
This compound (3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole) is a novel broad-spectrum nematicide developed by Monsanto (now Bayer) for seed treatment in crops such as corn, soybean, and cotton [1]. It belongs to the chemical class of 3,5-disubstituted-1,2,4-oxadiazoles and represents a new mode of action in nematode control. Its molecular formula is C₁₂H₈N₂OS with a molecular mass of 228.27 g/mol [1]. This compound acts through interaction with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome, leading to disruption of ribosomal translation specifically in nematodes [1]. This mechanism provides selective toxicity against plant-parasitic nematodes while minimizing impacts on non-target organisms.
This compound exerts its nematicidal effect through a unique target-specific mechanism. The compound specifically binds to the L3 subunit of mitochondrial ribosomes in nematodes, disrupting protein synthesis and leading to impaired cellular function and eventual death [1]. This mechanism is particularly significant because it targets a nematode-specific ribosomal insertion, providing the basis for its selective toxicity.
Recent research on derivative compounds has revealed additional physiological effects that provide insights into potential secondary mechanisms. Studies on compound A1, a 1,2,4-oxadiazole derivative structurally related to this compound, demonstrated that the nematicidal activity was primarily related to effects on the acetylcholine receptor of Bursaphelenchus xylophilus [2]. Transcriptome analysis and enzyme activity assays confirmed this target engagement, suggesting that modulation of neurological function may contribute to the nematicidal activity of oxadiazole compounds.
Additionally, research on compound C3, another oxadiazole derivative, revealed that it inhibited succinate dehydrogenase (SDH) with an IC₅₀ value of 45.5 µmol/L [3]. This inhibition disrupts the electron transport chain and energy production in nematodes. The compound also affected multiple physiological parameters including:
Table 1: Physiological Targets of this compound and Related Oxadiazole Compounds
| Compound | Primary Target | Secondary Effects | Cellular Consequences |
|---|---|---|---|
| This compound | Mitochondrial ribosome L3 subunit | Disruption of protein synthesis | Impaired cellular function and death [1] |
| Compound A1 | Acetylcholine receptor | Neurological disruption | Altered nerve transmission [2] |
| Compound C3 | Succinate dehydrogenase | ROS production, lipid accumulation | Energy depletion, oxidative stress [3] |
Purpose: To evaluate the paralytic and lethal effects of this compound on nematode motility as a primary indicator of nematicidal activity.
Materials:
Procedure:
Purpose: To determine the effects of this compound on nematode egg hatch and subsequent population development.
Materials:
Procedure:
The following diagram illustrates the complete workflow for the in vitro nematicidal activity assays:
The nematicidal efficacy of this compound has been quantitatively established against multiple economically important nematode species. The following table summarizes the lethal concentration values (LC₅₀) and effective concentration values (EC₅₀) from published studies:
Table 2: Quantitative Nematicidal Activity of this compound Against Target Species
| Nematode Species | Assay Type | Exposure Time | LC₅₀/EC₅₀ Value (μg/mL) | Reference Compound |
|---|---|---|---|---|
| Meloidogyne incognita | Motility (EC₅₀) | 24 hours | 57.69 μg/mL | - [4] |
| Rotylenchulus reniformis | Motility (EC₅₀) | 24 hours | 59.64 μg/mL | - [4] |
| Meloidogyne incognita | Motility (EC₅₀) | 48 hours | 47.15 μg/mL | - [4] |
| Rotylenchulus reniformis | Motility (EC₅₀) | 48 hours | 47.25 μg/mL | - [4] |
| Bursaphelenchus xylophilus | Mortality (LC₅₀) | 48 hours | >300 μg/mL | Avermectin (335.5 μg/mL) [2] |
| Bursaphelenchus xylophilus | Mortality (LC₅₀) | 48 hours | >300 μg/mL | Fosthiazate (436.9 μg/mL) [2] |
Recent research on structurally optimized 1,2,4-oxadiazole derivatives has demonstrated significantly improved potency compared to the parent this compound compound:
Table 3: Comparative Activity of Novel 1,2,4-Oxadiazole Derivatives
| Compound | Nematode Species | LC₅₀ Value (μg/mL) | Improvement Factor vs. This compound |
|---|---|---|---|
| Compound A1 | B. xylophilus | 2.4 μg/mL | >125-fold [2] |
| Compound C3 | B. xylophilus | 37.2 μg/mL | >8-fold [3] |
| Compound C3 | A. besseyi | 36.6 μg/mL | >4-fold [3] |
| Compound C3 | D. destructor | 43.4 μg/mL | >7-fold [3] |
| Compound A6 | A. besseyi | 3.8 μg/mL | >37-fold [2] |
| Compound A7 | D. dipsaci | 2.7 μg/mL | >111-fold [2] |
Purpose: To evaluate the effect of this compound pre-treatment on nematode infectivity and root invasion capability.
Materials:
Procedure:
The following diagram illustrates the experimental workflow for evaluating the effects of this compound on nematode biology from in vitro to in planta systems:
This compound is primarily developed as a seed treatment nematicide for application on corn, soybean, and cotton seeds [1]. This delivery method provides systemic protection during early crop development stages when plants are most vulnerable to nematode damage. When preparing laboratory solutions, this compound can be dissolved in organic solvents such as DMSO or acetone followed by dilution with aqueous buffers, with final solvent concentrations not exceeding 1% to avoid solvent toxicity effects on nematodes.
Research indicates that this compound exhibits differential activity across nematode species. While it demonstrates consistent toxicity against major pests like M. incognita and R. reniformis, the concentration required to suppress infection may vary between species [4]. Specifically, higher rates of this compound may be needed to suppress R. reniformis infection of tomato compared to M. incognita despite similar in vitro motility EC₅₀ values [4].
To evaluate the irreversibility of this compound effects, recovery assays can be performed:
Studies indicate no significant recovery in nematode motility after 24-hour exposure to EC₅₀ values, suggesting irreversible effects [4].
1. Chemical Profile & Mode of Action Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) is a novel broad-spectrum nematicide developed for seed treatment in major row crops such as corn, soybean, and cotton [1]. Its mode of action is distinct from traditional organophosphate and carbamate nematicides. This compound acts by disrupting ribosomal activity in nematodes, specifically through interaction with the L3 subunit of the mitochondrial ribosome, which leads to the inhibition of protein synthesis [1]. This targeted mechanism contributes to its lower mammalian toxicity profile compared to older chemical classes [2].
2. Nematicidal Efficacy Profile this compound demonstrates efficacy against a range of economically damaging plant-parasitic nematodes (PPNs), including cyst, root-knot, reniform, lesion, and needle nematodes [1]. Inspired by its success, recent research has focused on synthesizing novel 1,2,4-oxadiazole derivatives to enhance activity. The table below summarizes the lethal concentration (LC₅₀) values of this compound and a highly active derivative, compound A1, against key nematode species, compared to commercial standards [3].
Table 1: In vitro Nematicidal Activity of this compound and a Novel Derivative
| Compound | B. xylophilus LC₅₀ (μg/mL) | A. besseyi LC₅₀ (μg/mL) | D. dipsaci LC₅₀ (μg/mL) |
|---|---|---|---|
| This compound | >300 [3] | 142.9 [3] | >300 [3] |
| Derivative A1 | 2.4 [3] | Data Incomplete | Data Incomplete |
| Avermectin | 335.5 [3] | 56.8 [3] | 285.4 [3] |
| Fosthiazate | 436.9 [3] | 388.5 [3] | 333.3 [3] |
| Fluopyram | 0.9 [3] | 1.5 [3] | Data Incomplete |
Note: Derivative A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibits a significantly different mode of action, primarily affecting the acetylcholine receptor of B. xylophilus [3].
3. Environmental Fate and Ecotoxicity Understanding the environmental degradation of a pesticide is critical for its risk assessment. A 2024 study investigated the aqueous degradation of this compound, revealing key findings [2]:
The following protocols are adapted from published methodologies to guide the evaluation of this compound and its derivatives.
Protocol 1: Aqueous Photolysis and Transformation Product Monitoring This protocol is designed to study the degradation kinetics and identify transformation products of this compound in water [2].
The workflow for this environmental fate testing is outlined below:
Protocol 2: In Vitro Nematicidal Activity Bioassay This protocol describes a standard method for evaluating the efficacy of this compound and its derivatives against plant-parasitic nematodes in vitro [3].
The logical flow for efficacy and toxicology testing is as follows:
The available data reveals several areas where further investigation is crucial during beta testing:
Root-knot nematodes (Meloidogyne spp.) represent one of the most destructive plant-parasitic nematode genera globally, causing substantial yield losses across a wide range of economically important crops. The southern root-knot nematode (Meloidogyne incognita) specifically ranks as a leading pathogen in key row crops such as cotton, soybean, and vegetable crops, with estimated global yield losses reaching billions of dollars annually [1]. Traditional chemical control options have diminished in recent years due to environmental concerns and regulatory restrictions, creating an urgent need for novel nematicidal compounds with improved safety profiles and distinct modes of action.
Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) represents a significant advancement in nematode management as the first nematicide from the phenyl oxadiazole chemical class. Registered in 2017 as a seed-applied nematicide (NemaStrike ST) by Bayer CropScience, this compound exhibits a novel mode of action through disruption of ribosomal activity in nematodes [1]. This comprehensive document provides detailed application notes and experimental protocols to support researchers in evaluating the efficacy of this compound against root-knot nematodes under laboratory and greenhouse conditions. The information contained herein synthesizes current scientific knowledge on toxicity parameters, biological effects, and environmental behavior to facilitate appropriate use in integrated nematode management programs.
This compound demonstrates concentration-dependent toxicity against both juvenile stages and eggs of root-knot nematodes. The compound exhibits similar toxicity profiles against Meloidogyne incognita and Rotylenchulus reniformis, though with notable differences in specific efficacy parameters. The table below summarizes key toxicity values established through laboratory bioassays:
Table 1: Toxicity parameters of this compound against root-knot nematodes
| Parameter | Meloidogyne incognita | Rotylenchulus reniformis | Experimental Conditions |
|---|---|---|---|
| 24-hour EC₅₀ | 57.69 µg/mL | 59.64 µg/mL | Laboratory motility assay in aqueous solutions [1] |
| 48-hour EC₅₀ | 47.15 µg/mL | 47.25 µg/mL | Laboratory motility assay in aqueous solutions [1] |
| 24-hour EC₉₀ | 84.95 µg/mL | 111.30 µg/mL | Laboratory motility assay in aqueous solutions [1] |
| Paralysis at 27.0 µg/mL (24-hour) | 8% immotile | 22% immotile | Continuous exposure [1] |
| Paralysis at 27.0 µg/mL (48-hour) | 37% immotile | 31% immotile | Continuous exposure [1] |
| Hatch suppression | Significant reduction at ≥2.7 µg/mL after 3 days | Significant reduction at ≥2.7 µg/mL after 3 days | Egg hatch assay [1] |
The concentration-response relationship indicates that longer exposure periods enhance efficacy, with 48-hour EC₅₀ values approximately 20% lower than 24-hour values for both species. This demonstrates the importance of continuous exposure for optimal nematicidal activity. The onset of measurable nematode paralysis occurs within 24 hours at concentrations of 27.0 µg/mL, with effects becoming more pronounced with extended exposure [1].
This compound impacts multiple biological functions essential for nematode viability and reproduction. Beyond the direct immobilization effect, the compound significantly suppresses juvenile hatch from eggs at concentrations as low as 2.7 µg/mL after 72 hours of continuous exposure [1]. This multi-faceted activity contributes to population reduction by targeting both existing juvenile stages and future generations. Additionally, the irreversible nature of this compound's effect was demonstrated in recovery assays where nematodes exposed to EC₅₀ concentrations for 24 hours failed to regain motility even after removal from the compound and rinsing [1].
The infectivity capacity of nematodes following sublethal exposure is substantially diminished. Low concentrations of this compound (0.38 to 47.15 µg/mL for M. incognita) applied for 24 hours significantly reduce root infection capabilities on tomato hosts [1]. This sublethal effect is particularly valuable under field conditions where complete nematode eradication may not be achievable, as it still provides meaningful protection to developing root systems.
Table 2: Comparative efficacy of this compound against other nematicides
| Nematicide | Chemical Class | Avg. Efficacy (%) | Application Method | Key Target Species |
|---|---|---|---|---|
| This compound | Phenyl oxadiazole | ~60 (laboratory) | Seed treatment | M. incognita, R. reniformis [1] |
| 1,3-Dichloropropene + Chloropicrin | Fumigant | 87 | Soil fumigation | Root-knot nematodes [2] |
| Dimethyl disulphide | Fumigant | 78 | Soil fumigation | Root-knot nematodes [2] |
| Fluensulfone | Fluoroalkenyl | ~70 (field) | In-furrow, drench | Meloidogyne spp. [3] |
| Oxamyl | Carbamate | 51-64 | In-furrow, drench | Meloidogyne spp. [2] |
| Abamectin | Macrocyclic lactone | 41-48 | In-furrow, drench | Meloidogyne spp. [2] |
| Azadirachtin | Botanical | 41-48 | In-furrow, drench | Meloidogyne spp. [2] |
The nematode motility assay provides a standardized method for quantifying this compound efficacy against juvenile stages of root-knot nematodes. This protocol utilizes laboratory-reared nematodes under controlled conditions to generate reproducible concentration-response data [1].
Nematode Source and Preparation: Obtain Meloidogyne incognita second-stage juveniles (J2) from egg masses extracted from infected tomato roots using 0.5% NaOCl solution. Collect freshly hatched J2 (24-hour old) using a hatching chamber. For Rotylenchulus reniformis, extract mixed life stages from infested soil using a modified Baermann funnel method, collecting nematodes on a 25-μm-pore sieve after 48 hours [1].
Experimental Setup: Prepare stock solutions of this compound (commercial formulation NemaStrike ST 4.51 SC) in distilled water at 2× the final desired test concentrations (typically 0.03, 0.27, 2.70, and 27.0 μg/mL). Add 500 μL of each concentration to 24-well tissue culture plates. Add 500 μL of nematode suspension containing 30-40 individuals to each well, achieving final test concentrations with a total volume of 1 mL. Include distilled water controls and appropriate solvent controls if needed. Maintain incubation temperature at 28°C throughout the experiment [1].
Data Collection and Analysis: Assess nematode motility at 2, 24, and 48-hour intervals using an inverted compound microscope. Classify nematodes as motile (showing any movement) or immotile (completely paralyzed). Calculate percentage immotility for each concentration and time point. Use probit analysis to determine EC₅₀ and EC₉₀ values with statistical software such as SPSS [1].
The egg hatch suppression assay evaluates this compound's effect on nematode reproduction potential by quantifying juvenile emergence from eggs under chemical exposure [1].
Egg Extraction and Preparation: Extract M. incognita or R. reniformis eggs from infected roots using 0.5% NaOCl solution followed by centrifugation and rinsing. Collect freshly prepared eggs on a 25-μm sieve and adjust concentration to approximately 100 eggs per 50 μL suspension [1].
Treatment Application: Transfer egg suspensions to 24-well tissue culture plates containing this compound solutions at concentrations of 0.03, 0.27, 2.70, and 27.0 μg/mL, plus water controls. Incubate at 28°C for 3 days. Count newly hatched juveniles daily using an inverted microscope. Calculate percentage hatch inhibition relative to controls [1].
Statistical Analysis: Analyze data using factorial ANOVA with treatment concentrations and sample time as fixed factors. Apply log(x+1) transformation when necessary to normalize data. Separate means using Fisher's LSD procedure at α = 0.05 [1].
The infectivity bioassay determines how sublethal this compound exposure affects nematode ability to infect and establish on host plants [1].
Nematode Pretreatment: Expose 4,000 nematodes of each species to this compound concentrations corresponding to 48-hour EC₅₀ values (approximately 47 μg/mL) and serial dilutions (1:5) for 24 hours. Include water-treated controls.
Plant Inoculation and Assessment: Inoculate pretreated nematodes (500 per plant) onto 2-week-old tomato seedlings growing in sand medium in 84-cm³ celled seedling trays. Distribute inoculum through three holes around seedlings created with a 1-mL pipette tip. Maintain plants in a greenhouse at 28-30°C for 3 weeks. Assess M. incognita infectivity by counting galls per root system, and R. reniformis by staining females with acid fuchsin and counting per root system [1].
Figure 1: Experimental workflow for evaluating this compound efficacy against root-knot nematodes
Understanding the environmental behavior of this compound is essential for assessing its ecological impact and persistence in agricultural systems. Aqueous degradation studies reveal that this compound undergoes rapid transformation when exposed to artificial sunlight, with a single major transformation product (PP228a) identified [4]. The degradation kinetics and characteristics are summarized below:
Photodegradation: this compound degrades quickly in aqueous solutions under artificial sunlight with a half-life of approximately 6.5 hours. The primary transformation product (PP228a) exhibits significantly extended persistence, with a half-life exceeding 1,000 times that of the parent compound. The photolysis rate is not pH-dependent, and the presence of natural water constituents such as nitrate, fulvic acid, and humic acid produces variable effects depending on the specific compound [4].
Hydrolytic Stability: Both this compound and its primary transformation product demonstrate high stability against hydrolytic degradation across varying pH conditions. This persistence in aqueous environments underscores the need for careful environmental monitoring following application [4].
Transformation Pathway: The major degradation pathway involves isomerization, producing PP228a, which shares identical molecular formula with the parent compound but exhibits different structural configuration and environmental behavior [4].
Ecotoxicological assessments provide critical data on non-target effects and environmental safety considerations for this compound use:
Acute Toxicity to Aquatic Organisms: Bioassays with Daphnia magna indicate that the acute toxicity of the primary transformation product (PP228a) is higher than that of the parent this compound compound. This finding highlights the importance of considering degradation products in overall environmental risk assessments [4].
Comparative Environmental Safety: this compound was developed specifically as a lower-risk alternative to traditional organophosphate and carbamate nematicides, with reduced impact on non-target organisms and improved mammalian safety profile [1]. This characteristic makes it particularly valuable for integrated pest management systems where preservation of beneficial soil organisms is desirable.
Regulatory Status: this compound is currently registered for use in several countries including the United States (USEPA, 2017) and Canada (Health Canada, 2018), but is not yet approved in the European Union [4] [2]. This regulatory disparity reflects varying regional approaches to nematicide risk assessment and management.
Successful implementation of this compound in agricultural systems requires attention to specific application parameters and integration with other management tactics:
Application Methods: this compound is primarily formulated as a seed-applied nematicide (NemaStrike ST) for use in corn, soybean, and cotton. This delivery method provides targeted placement while minimizing overall chemical usage per hectare compared to in-furrow or soil fumigation approaches [1]. The seed treatment application enhances user safety and reduces non-target environmental exposure.
Use in Integrated Systems: For optimal efficacy and resistance management, incorporate this compound into comprehensive integrated nematode management programs. Combine with cultural practices such as crop rotation, resistant cultivars where available, and biological control agents. This integrated approach enhances sustainability and reduces selection pressure for nematicide resistance [5].
Economic Considerations: Cost-benefit analyses of nematode management methods demonstrate that chemical controls remain economically viable when initial nematode densities exceed economic thresholds. For root-knot nematodes, this compound application proves most profitable when pre-treatment population densities surpass 200-300 J2/100 cm³ of soil, though exact economic thresholds vary by crop value and nematode species [2].
Advanced decision support systems are increasingly valuable for optimizing this compound use and nematode management outcomes:
NemDST Platform: The Nematode Decision Support Tool (NemDST) represents a recent innovation incorporating deep learning models for rapid nematode identification and population assessment. This system utilizes YOLOv5 architecture to detect plant-parasitic nematodes and eggs with high precision (0.992), recall (0.959), and minimal inference time (3.9 milliseconds) [6].
Implementation Workflow: The decision process for this compound application involves multiple factors including pre-plant nematode population assessment, crop susceptibility, economic thresholds, and environmental considerations. The following diagram illustrates this decision pathway:
Figure 2: Decision pathway for this compound application in nematode management
This compound (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a novel broad-spectrum nematicide developed by the Monsanto Company that demonstrates effective control of various plant-parasitic nematodes (PPNs) in crops such as soybean, corn, and cotton [1]. Unlike traditional organophosphate and carbamate nematicides that face resistance issues and environmental concerns, this compound operates through a unique mechanism by disrupting nematode ribosomal activity [1] [2]. This systemic nematicide represents an important advancement in nematode management, though its application is currently limited primarily to seed treatment due to molecular structure inflexibility [1].
Recent research has focused on 1,2,4-oxadiazole derivatives to enhance efficacy and address limitations of the parent compound. These derivatives maintain the core 1,2,4-oxadiazole heterocycle while incorporating various functional groups to improve nematocidal activity, environmental stability, and application flexibility [1]. The introduction of haloalkyl groups at the 5-position of the oxadiazole ring has proven particularly promising, with several derivatives demonstrating significantly improved activity against key nematode species compared to commercial standards [1].
Table 1: Comparative nematocidal activity of 1,2,4-oxadiazole derivatives and commercial standards
| Compound | B. xylophilus LC₅₀ (μg/mL) | A. besseyi LC₅₀ (μg/mL) | D. dipsaci LC₅₀ (μg/mL) | Notes |
|---|---|---|---|---|
| Compound A1 | 2.4 ± 0.1 | Not specified | Not specified | Superior activity against B. xylophilus |
| Compound A6 | Not specified | 3.8 | Not specified | Best activity against A. besseyi |
| Compound A7 | Not specified | Not specified | 2.7 | Outstanding against D. dipsaci |
| Avermectin | 335.5 | 56.8 | 285.4 | Commercial standard |
| This compound | >300 | 142.9 | >300 | Parent compound |
| Fosthiazate | 436.9 | 388.5 | 333.3 | Organophosphate nematicide |
| Fluopyram | 0.9 | 1.5 | Not specified | Benchmark compound |
Table 2: Mortality rates of selected derivatives at 10 μg/mL concentration
| Compound | B. xylophilus Mortality (%) | A. besseyi Mortality (%) | D. dipsaci Mortality (%) |
|---|---|---|---|
| A1 | 95.3 ± 2.8 | 87.1 ± 4.8 | 91.2 ± 3.3 |
| A2 | 90.0 ± 2.6 | Not specified | Not specified |
| A6 | Not specified | 100 | Not specified |
| A7 | Not specified | Not specified | 100 |
The bioassay data reveals that several 1,2,4-oxadiazole derivatives exhibit remarkably enhanced nematocidal activity compared to both the parent this compound compound and several commercial nematicide standards [1]. Compound A1 demonstrates particular promise against Bursaphelenchus xylophilus (pinewood nematode), showing approximately 140-fold greater potency than avermectin and over 125-fold greater potency than fosthiazate [1]. Multiple derivatives (A1-A15, A17, A18, B1-B13) achieved 100% corrected mortality against B. xylophilus at 50 μg/mL concentration over 48 hours, indicating broad structure-activity potential within this chemical class [1].
Title: Synthesis of Haloalkyl-Substituted 1,2,4-Oxadiazole Derivatives
Principle: This protocol describes the synthesis of 48 this compound derivatives through introduction of haloalkyl groups at the 5-position of the 1,2,4-oxadiazole core structure, enhancing lipophilicity and nematicidal activity [1].
Materials and Equipment:
Procedure:
Notes: Introduction of halogen atoms enhances steric effects, electronic properties, and lipophilicity, potentially improving metabolic and oxidative stability [1].
Title: In Vitro Nematocidal Activity Assessment
Principle: Direct exposure bioassay to evaluate compound efficacy against three key nematode species: B. xylophilus, A. besseyi, and D. dipsaci [1].
Materials and Equipment:
Procedure:
Notes: Correct for natural mortality using control wells. Tests should include at least three replicates per concentration [1].
Title: Mechanism of Action via Transcriptomics and Enzyme Assay
Principle: Compound A1's effect on acetylcholine receptors investigated through transcriptome analysis and acetylcholinesterase activity measurement [1].
Materials and Equipment:
Procedure:
Notes: Transcriptome results indicate Compound A1 primarily affects acetylcholine receptors, distinguishing its mechanism from the ribosomal disruption caused by parent this compound [1].
The molecular mechanism of this compound involves disruption of nematode ribosomal function, ultimately leading to impaired protein synthesis and nematode death [1] [2]. However, the most promising derivative, Compound A1, appears to operate through a different primary mechanism, primarily affecting the acetylcholine receptor system of B. xylophilus based on transcriptome and enzyme activity evidence [1].
The following diagram illustrates the proposed mechanism of action for Compound A1:
The experimental workflow for comprehensive evaluation of this compound derivatives integrates chemical synthesis, biological testing, and mechanistic studies:
Understanding the environmental fate of pesticides is crucial for ecological risk assessment. This compound undergoes rapid transformation in aqueous environments when exposed to artificial sunlight, producing a primary transformation product (PP228a) with significantly different properties [2].
Table 3: Environmental degradation properties of this compound and its transformation product
| Parameter | This compound | Transformation Product PP228a |
|---|---|---|
| Aqueous Photolysis | Rapid transformation under artificial sunlight | Forms as primary photoproduct |
| Hydrolytic Stability | Stable | Stable |
| Persistence (t₁/₂) | Short | 1000+ times longer than parent |
| Acute Toxicity (Daphnia magna) | Lower | Higher |
| Bacterial Toxicity (Vibrio fischeri) | Moderate inhibition | Moderate inhibition (similar) |
The photolysis of neither compound demonstrates pH-dependence, and effects of natural water constituents (nitrate, fulvic acid, humic acid) vary depending on the specific compound [2]. The extended persistence of the transformation product, coupled with its increased acute toxicity to aquatic invertebrates, highlights the importance of considering environmental transformation during the nematicide development process.
Recent advances in synthetic methodology have enabled more efficient production of 1,2,4-oxadiazole derivatives. A novel approach utilizes a carbon nanotube-magnetic catalyst (MWCNTs-EDTA/Fe₃O₄-Cu(II)) that combines multi-walled carbon nanotubes with magnetic nanoparticles and copper(II) ions [3].
This catalytic system offers several advantages:
The integration of multicomponent reactions with advanced catalytic systems represents a significant step toward streamlining and accelerating the discovery of novel nematicidal compounds with improved environmental profiles.
The development of new nematicides requires careful attention to regulatory requirements and ecological risk assessment frameworks. A tiered testing approach is typically employed, progressing from standardized laboratory studies to higher-tier environmental assessments under more realistic conditions [4].
Key recommendations for successful regulatory integration include:
These principles facilitate the incorporation of higher-tier data into ecological risk assessments and support the development of nematicides that balance efficacy with environmental safety.
This compound represents a significant advancement in nematicide development as the first commercial product containing the 1,2,4-oxadiazole molecular core. Structure-activity relationship studies have identified promising derivatives, particularly Compound A1, that demonstrate substantially improved nematocidal activity compared to the parent compound and several commercial standards [1].
Future research directions should focus on:
The integration of advanced catalytic systems [3], environmental fate considerations [2], and regulatory science principles [4] provides a robust framework for developing the next generation of 1,2,4-oxadiazole nematicides with improved efficacy, environmental safety, and application flexibility.
This compound (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) represents a significant advancement in nematicide development as the first commercial nematicide bearing the 1,2,4-oxadiazole molecular core [1]. Developed by Monsanto Company (now Bayer), this broad-spectrum nematicide addresses a critical need in modern agriculture for effective nematode control with improved environmental and safety profiles compared to traditional organophosphate and carbamate nematicides [2] [3]. This compound exhibits systemic activity within plants, providing protection against a wide range of economically significant plant-parasitic nematodes including soybean cyst nematode, root knot nematode, and reniform nematode [4]. Its primary agricultural applications include use as a seed treatment for major row crops such as corn, soybean, and cotton, where it establishes protection during critical early growth stages [4] [5].
The global importance of this compound continues to grow within the agricultural sector, with market projections indicating an increase from $325 million in 2024 to $540 million by 2033, reflecting a compound annual growth rate of 5.8% [5]. This market expansion is largely driven by this compound's favorable safety profile and efficacy compared to older nematicides being phased out due to regulatory restrictions [5]. As agricultural industries worldwide face increasing pressure to enhance productivity while minimizing environmental impact, this compound represents a modern crop protection solution aligned with integrated pest management principles and sustainable agriculture practices [5].
This compound possesses distinct physicochemical properties that influence its environmental behavior and application characteristics. The compound has a molecular formula of C₁₂H₈N₂OS and a molecular mass of 228.27 g/mol [4] [6]. It is characterized by a crystalline solid structure with a melting point of 108.6°C and does not exhibit a boiling point due to decomposition upon heating [6]. This compound has limited water solubility (1.24 mg/L at 20°C), which contributes to its persistence in the soil environment and reduced potential for leaching [6]. The compound displays a high octanol-water partition coefficient (log Pₒw = 4.13), indicating significant hydrophobicity that influences its distribution in the environment and potential for bioaccumulation [6].
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions/Notes |
|---|---|---|
| Chemical name | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole | IUPAC name [4] |
| CAS RN | 330459-31-9 | - |
| Molecular formula | C₁₂H₈N₂OS | - |
| Molecular mass | 228.27 g/mol | - |
| Physical state | Solid | White color [6] |
| Melting point | 108.6°C | - |
| Water solubility | 1.24 mg/L | 20°C [6] |
| Octanol-water partition coefficient (log Pₒw) | 4.13 | - |
| Vapor pressure | 0 Pa | At 25°C [6] |
The environmental fate of this compound is characterized by photolytic degradation in aqueous environments, with a rapid degradation half-life (t₁/₂) of less than 8.3 minutes under simulated sunlight irradiation [1] [7]. The primary photodegradation product is PP228a, a structural isomer of this compound containing a thiophen-3-yl group instead of the original thiophen-2-yl group [1]. Importantly, this transformation product exhibits significantly extended environmental persistence with half-lives ranging from 6.9 to 7.9 days, representing an approximately 1000-fold increase in persistence compared to the parent compound [1] [7]. Both this compound and PP228a demonstrate hydrolytic stability across a range of pH conditions, indicating that hydrolysis does not represent a significant degradation pathway in the environment [1].
This compound demonstrates broad-spectrum activity against numerous economically important plant-parasitic nematodes. Bioassay results indicate particularly strong efficacy against key nematode species including Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci [2]. The compound exhibits a unique dose-response relationship, with significant nematode paralysis observed after 24 hours of exposure at concentrations as low as 27.0 µg/mL for Meloidogyne incognita and Rotylenchulus reniformis [8]. This rapid immobilization effect is critical for preventing root invasion and subsequent damage to developing crop plants.
Table 2: Nematocidal Activity of this compound Against Key Species
| Nematode Species | EC₅₀/LC₅₀ Values | Experimental Conditions | Comparative Efficacy |
|---|---|---|---|
| Meloidogyne incognita | 24h EC₅₀: 57.69 µg/mL | In water solutions on tomato [8] | Similar toxicity across species with variations in infection suppression |
| Rotylenchulus reniformis | 24h EC₅₀: 59.64 µg/mL | In water solutions on tomato [8] | Greater rate needed to suppress infection compared to M. incognita |
| Bursaphelenchus xylophilus | LC₅₀: >300 µg/mL | 48h exposure [2] | Less effective than derivative A1 (2.4 µg/mL) and fluopyram (0.9 µg/mL) |
| Aphelenchoides besseyi | LC₅₀: 142.9 µg/mL | 48h exposure [2] | Superior to fosthiazate (388.5 µg/mL) but less than fluopyram (1.5 µg/mL) |
| Ditylenchus dipsaci | LC₅₀: >300 µg/mL | 48h exposure [2] | Superior to fosthiazate (333.3 µg/mL) and avermectin (285.4 µg/mL) |
Recent research on this compound derivatives has revealed structure-activity relationships that can significantly enhance nematocidal potency. Introduction of haloalkyl substituents at the 5-position of the 1,2,4-oxadiazole ring has yielded compounds with dramatically improved efficacy [2]. Most notably, derivative A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) demonstrated exceptional activity against B. xylophilus with an LC₅₀ value of 2.4 µg/mL, representing a 125-fold improvement over the parent this compound and superior efficacy compared to commercial standards abamectin (335.5 µg/mL) and fosthiazate (436.9 µg/mL) [2]. These findings highlight the potential for molecular optimization to enhance the biological activity of the 1,2,4-oxadiazole chemotype while maintaining its favorable environmental and safety profile.
This compound is primarily applied through seed treatment methods, which account for approximately 56% of total product demand [5]. This application approach provides early-stage protection during germination and seedling establishment, which are critical growth stages vulnerable to nematode damage. The seed treatment process involves coating seeds with formulated this compound, creating a protective zone around the developing root system that effectively targets soil-dwelling nematodes before they can infect the plant [4] [5]. For established crops or situations with high nematode pressure, soil treatment applications are employed, particularly in regions with persistent nematode infestations and intensive monoculture practices [5]. While less common, foliar spray applications are utilized in horticultural settings where targeted, season-long protection is required, though this method relies on systemic translocation to root zones [5].
The commercial market offers this compound in several formulation types designed to address different application needs and environmental conditions:
Liquid formulations dominate the market with over 48% of revenue share, favored for their ease of application, uniform coverage, and compatibility with modern seed treatment and soil drenching equipment [5]. These formulations are particularly suitable for large-scale commercial farming operations where efficiency and consistency are paramount.
Granular formulations are gaining traction in regions with sandy soils or where precision placement is required [5]. The granular form allows for targeted delivery in the root zone and can provide extended release of the active ingredient.
Powder formulations are primarily used in niche applications or by smallholder farmers who prefer manual mixing and application methods [5]. These formulations offer advantages in terms of storage stability and transportation.
Recent advances in formulation technology have focused on enhancing bioavailability, stability, and environmental safety. Innovation in this area includes controlled-release technologies, proprietary blends, and microencapsulation techniques that optimize the delivery and persistence of this compound in the soil environment [5]. These advanced formulations aim to maintain effective nematode control while minimizing environmental impact through reduced application rates and improved targeting.
This compound exhibits a novel mode of action distinct from traditional organophosphate and carbamate nematicides. The compound specifically targets the mitochondrial ribosome in nematodes, interacting with a nematode-specific insertion of the L3 subunit [4]. This interaction disrupts ribosomal translation processes, ultimately leading to inhibition of protein synthesis and cellular function in target nematodes [4]. The specific binding to this nematode-unique ribosomal structure explains the selective toxicity of this compound against plant-parasitic nematodes while demonstrating minimal effects on non-target organisms, including beneficial soil fauna and mammals [4] [3].
Recent research on highly active this compound derivatives has revealed additional mechanisms that may contribute to nematode control. Compound A1, a chloromethyl-derivative of this compound, has been shown to affect the acetylcholine receptor of B. xylophilus based on transcriptome and enzyme activity analyses [2]. This secondary mechanism suggests that structural modifications to the parent this compound molecule can introduce additional modes of action that enhance nematocidal activity. The effect on acetylcholine receptors represents a more rapid neurotoxic action compared to the slower ribosomal disruption mechanism of the parent compound, potentially explaining the significantly improved efficacy observed with certain derivatives [2].
Diagram 1: Mechanism of Action of this compound and Key Derivatives
The physiological impact of this compound on plant health and vigor is primarily indirect through effective nematode control. By protecting root systems from nematode damage, this compound preserves root architecture and function, enabling more efficient uptake of water and nutrients [8]. This maintained root health directly translates to improved vegetative growth, enhanced stress tolerance, and ultimately increased crop yield and quality. Research on tomato plants infected with M. incognita and R. reniformis demonstrated that even short-term (24-hour) exposure of nematodes to low concentrations of this compound (0.38 to 47.15 µg/mL) significantly reduced subsequent root infection and damage [8], highlighting the protective effect that contributes to sustained plant vigor throughout the growing season.
In vitro nematode toxicity assays provide a standardized approach for evaluating the efficacy of this compound against target species. The following protocol adapts methodologies from published studies on this compound and its derivatives [2] [8]:
Nematode culture: Maintain nematode populations (Meloidogyne incognita, Rotylenchulus reniformis, or other target species) on tomato roots in greenhouse conditions at 27°C. Extract nematodes from infected roots using a mist chamber technique or directly from culture medium.
Sample preparation: Prepare stock solutions of this compound in appropriate solvents (e.g., acetone or DMSO) followed by dilution in distilled water to achieve final test concentrations ranging from 0.1 to 100 µg/mL. Include solvent-only controls and reference nematicides (e.g., abamectin, fosthiazate) for comparison.
Exposure and assessment: Transfer 1 mL of each test solution to 24-well plates, with 30-50 nematodes per well. Incubate at 27°C for 24-48 hours. Assess nematode motility under a stereomicroscope, counting paralyzed and active individuals. Calculate percentage mortality relative to controls.
Data analysis: Determine EC₅₀ values using probit analysis or appropriate statistical software. Conduct dose-response experiments with at least five concentrations and three replicates per treatment.
Recovery assays should be performed to evaluate the irreversibility of this compound effects. After initial exposure, transfer nematodes to clean water for 24-48 hours and reassess motility to determine if paralysis is reversible [8].
Standardized seed treatment methodology ensures consistent application and evaluation of this compound efficacy:
Seed selection: Use certified, pathogen-free seeds of target crops (corn, soybean, cotton) with high germination rates (>90%).
Treatment application: Apply liquid formulations of this compound using a laboratory-scale seed treater to achieve target application rates (typically 0.1-0.5 mg a.i./seed). Include appropriate untreated controls and reference treatments for comparison.
Drying and storage: Allow treated seeds to air-dry for 24 hours under ambient conditions, then store in sealed containers at room temperature until use.
Bioevaluation: Plant treated seeds in nematode-infested soil in greenhouse pots. Maintain appropriate growth conditions (25-28°C, 12h photoperiod) for 4-6 weeks. Assess nematode root infection, gall formation, and plant growth parameters (root and shoot biomass, plant height) compared to controls.
Table 3: Experimental Parameters for this compound Efficacy Studies
| Parameter | Standard Conditions | Variations for Specific Testing | Assessment Methods |
|---|---|---|---|
| Nematode exposure period | 24-48 hours | Extended to 72h for slow-acting compounds | Motility assessment under stereomicroscope |
| Temperature | 27°C | Range: 20-30°C for temperature effect studies | Incubator with precise temperature control |
| Concentration range | 0.1-100 µg/mL | Extended to 300 µg/mL for low-activity compounds | Serial dilution in aqueous solution |
| Assessment timeframe | 2-6 weeks | Extended to 8 weeks for perennial crops | Root gall indexing, nematode extraction, plant biomass |
| Application rate (seed treatment) | 0.1-0.5 mg a.i./seed | Varies by crop species and seed size | Precision syringe calibration |
Diagram 2: Experimental Workflow for this compound Efficacy Evaluation
Robust statistical evaluation is essential for interpreting this compound efficacy data. For laboratory bioassays, calculate EC₅₀ values using probit analysis with 95% confidence intervals [2]. For plant growth studies, perform analysis of variance (ANOVA) followed by mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments. Correlation analysis between nematode control and plant growth parameters can elucidate relationships between efficacy and crop response. Report data with measures of variability (standard deviation or standard error) and statistical significance (p-values) to ensure scientific rigor.
This compound demonstrates a favorable ecotoxicological profile compared to many traditional nematicides, contributing to its classification as a reduced-risk pesticide. The compound exhibits low acute mammalian toxicity, with oral and dermal LD₅₀ values in rats exceeding 5,000 mg/kg body weight, placing it in Category 4 of the GHS classification system [6]. However, aquatic toxicity assessments indicate that this compound presents specific risks to certain non-target organisms, particularly fish species, with a 96-hour LC₅₀ of 76 μg/L for Oncorhynchus mykiss (rainbow trout) [6]. The compound is classified as very toxic to aquatic life with long-lasting effects (H410) [6].
The primary photodegradation product PP228a demonstrates enhanced toxicity to some aquatic organisms compared to the parent compound. Daphnia magna bioassays revealed a 48-hour EC₅₀ of 0.808 mg/L for PP228a compared to >1.12 mg/L for this compound [1] [7]. Additionally, Vibrio fischeri assays indicated that one or more transformation products of PP228a may exhibit higher toxicity than either the parent compound or the initial photoproduct [7]. These findings highlight the importance of considering degradation products in comprehensive environmental risk assessments.
Understanding the environmental behavior of this compound is essential for proper risk assessment and stewardship. The compound undergoes rapid photodegradation in aqueous environments with half-lives of less than 8.3 minutes under simulated sunlight, but its primary photoproduct (PP228a) exhibits significantly extended persistence with half-lives of 6.9-7.9 days [1] [7]. Neither this compound nor PP228a demonstrate significant pH-dependent hydrolysis, indicating stability across a range of environmental conditions [1]. The effects of natural water constituents on degradation kinetics vary by compound, with nitrate, fulvic acid, and humic acid exhibiting different influences on the photolysis rates of this compound and its transformation products [1].
Application safeguards should include careful management to prevent runoff into aquatic systems, adherence to buffer zone requirements, and proper disposal of unused product and containers. Regulatory status varies by region, with approvals in the United States and Canada but not currently in the European Union [4] [1]. Users should consult local regulatory authorities for specific restrictions and requirements before implementing this compound in agricultural operations.
This compound represents a significant advancement in nematicide technology with its novel molecular target, favorable safety profile, and demonstrated efficacy against economically important plant-parasitic nematodes. The compound's unique mode of action through disruption of nematode-specific ribosomal translation provides an valuable tool for resistance management when used in rotation or combination with other nematicide classes [4] [3]. The growing market for this compound reflects the agricultural industry's need for effective nematode control solutions that align with integrated pest management principles and sustainable agriculture practices [5].
Future research directions should focus on optimizing application timing and formulation technologies to enhance bioavailability and persistence in the rhizosphere [5]. The discovery of highly active derivatives through strategic molecular modifications, such as the introduction of haloalkyl substituents, presents promising opportunities for next-generation nematicides with improved potency and potentially broader spectra of activity [2]. Additionally, further investigation into the potential effects of this compound on non-target soil organisms and ecosystem functions will contribute to a more comprehensive understanding of its environmental impacts and inform appropriate use recommendations. As nematode resistance to existing chemical classes continues to evolve, the unique mode of action and structural novelty of this compound position it as an increasingly important component of sustainable nematode management strategies in agricultural systems worldwide.
The following table summarizes the key kinetic parameters and characteristics of this compound (TXF) and its primary photoproduct, PP228a, in aqueous environments [1] [2].
| Property | This compound (TXF) | Photoproduct PP228a |
|---|---|---|
| Chemical Description | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (first 1,2,4-oxadiazole nematicide) [2] | 3-phenyl-5-(thiophen-3-yl)-1,2,4-oxadiazole (thiophen-3-yl isomer of TXF) [1] [2] |
| Aqueous Photolysis Half-life (t₁/₂) | < 8.3 minutes (under simulated sunlight) [1] | 6.9 - 7.9 days [1] |
| pH Dependence on Photolysis | No significant dependence observed [1] | No significant dependence observed [1] |
| Aqueous Hydrolysis | Hydrolytically stable [1] | Hydrolytically stable [1] |
| Effect of Water Constituents | Photolysis kinetics are affected by NO₃⁻, Fulvic Acid, and Humic Acid [1] | Photolysis kinetics are affected by NO₃⁻, Fulvic Acid, and Humic Acid; effects vary from TXF [1] |
| Primary Degradation Pathway | Rapid photoisomerization [1] [2] | Undergoes further photodegradation to at least 6 products, including two other isomers [1] |
| 48h EC₅₀ for *Daphnia magna* | > 1.12 mg/L [1] | 0.808 mg/L [1] |
| Toxicity to *Vibrio fischeri* | Data not specifically mentioned; one or more PPs of PP228a indicated to have higher toxicity [1] | Data not specifically mentioned; one or more PPs of PP228a indicated to have higher toxicity [1] |
Based on the research, here are methodologies and critical factors for studying TXF degradation.
This protocol is adapted from studies on TXF to determine its rapid photodegradation rate [1] [2].
The identification of PP228a and its products involved several spectroscopic techniques [1] [2].
The potential hazard of transformation products can be evaluated using standard bioassays [1].
The following diagrams illustrate the primary degradation pathway and a recommended experimental workflow.
Q1: Why does this compound degrade so quickly in water, but its main photoproduct persists for much longer? The rapid degradation is due to photoisomerization, a reaction where the thiophene ring in the TXF molecule quickly rearranges from the 2-position to the 3-position upon absorbing light, forming PP228a [1] [2]. The resulting isomer (PP228a) has a different molecular geometry that is significantly more stable under light, leading to its extended half-life of nearly a week [1].
Q2: What are the critical factors to control in a photolysis experiment for TXF? The most critical factor is the light source, which must mimic environmental sunlight. The presence of natural water constituents is also crucial. Nitrate can accelerate photolysis, while fulvic and humic acids can either sensitize or shield the reaction, depending on the specific compound (TXF or PP228a) and water chemistry. Therefore, including these components in your tests is essential for environmentally relevant results [1]. A proper dark control is mandatory to confirm that degradation is truly photolytic [2].
Q3: The toxicity data seems conflicting. How should I interpret it? The data suggests a nuanced risk. The primary photoproduct, PP228a, is measurably more toxic to Daphnia magna than the parent TXF [1]. Furthermore, the Vibrio fischeri assays indicate that as PP228a itself breaks down, it forms secondary products that are likely even more toxic [1]. This means that even though TXF disappears quickly, the overall toxicity of the water system may increase over time due to the formation of more persistent and hazardous transformation products.
The tables below summarize the key stability data for this compound and its primary degradate, which is central to understanding and improving its environmental persistence.
Table 1: Aqueous Degradation Kinetics of this compound (TXF) and its Photoproduct (PP228a) [1] [2]
| Compound | Process | Half-life (t₁/₂) | Key Influencing Factors |
|---|---|---|---|
| This compound (TXF) | Aqueous Photolysis | < 8.3 minutes | Simulated sunlight; rate is unaffected by pH. |
| Photoproduct PP228a | Aqueous Photolysis | 6.9 - 7.9 days | Simulated sunlight; rate is unaffected by pH. Can be influenced by Nitrate, Fulvic Acid, and Humic Acid. |
| This compound (TXF) | Hydrolysis | Stable | Stable under hydrolytic conditions (pH 7, 20°C). |
| Photoproduct PP228a | Hydrolysis | Stable | Stable under hydrolytic conditions. |
Table 2: Identified Degradates and Ecotoxicity Findings [1] [2]
| Compound / Aspect | Description | Ecotoxicity Note |
|---|---|---|
| Primary Photoproduct | PP228a: A structural isomer of TXF where the thiophene ring has shifted from the 2-position to the 3-position. | - |
| TXF Toxicity | - | 48h-EC₅₀ for Daphnia magna: >1.12 mg/L |
| PP228a Toxicity | - | 48h-EC₅₀ for Daphnia magna: 0.808 mg/L (Higher acute toxicity than TXF) |
| Further Degradates | Six photoproducts of PP228a were identified. | Vibrio fischeri assays suggest one or more of these may have higher toxicity than PP228a. |
Improving this compound's persistence involves mitigating its rapid photodegradation. The following strategies, derived from the identified degradation pathway, can guide your experimentation.
Here are detailed methodologies for key experiments to assess this compound's stability and the efficacy of any improvements you develop.
This protocol tests how quickly this compound degrades in water under light.
The US EPA has an established method for detecting this compound and its degradates in water.
The following diagram outlines a logical workflow for a research project aimed at improving this compound's environmental persistence.
Q1: What is PP228a and how is it formed? PP228a is the primary photoproduct of the nematicide this compound (TXF). It is formed through an isomerization reaction, where the thiophene ring in the TXF molecule rearranges from the 2-position to the 3-position [1] [2]. This transformation occurs very rapidly when an aqueous solution of TXF is exposed to light.
Q2: What is the recommended method to identify and quantify PP228a? The identification of PP228a should be performed using a combination of chromatographic and spectroscopic techniques, as outlined in the workflow below.
Figure 1: Experimental workflow for the identification of photoproduct PP228a from this compound (TXF) [1] [2].
Key experimental details include:
Q3: How persistent is PP228a in the environment compared to this compound? PP228a is significantly more persistent than its parent compound in aqueous environments. The table below summarizes the key kinetic data for both compounds.
| Compound | Aqueous Photolysis DT₅₀ | Aqueous Hydrolysis DT₅₀ | Notes on Environmental Fate |
|---|---|---|---|
| This compound (TXF) | < 8.3 minutes [1] [2] | Stable (No significant hydrolysis) [1] | Degrades rapidly in light, but is stable in the dark. |
| Photoproduct PP228a | 6.9 - 7.9 days [1] [2] | Stable (No significant hydrolysis) [1] | ~1000x more persistent than TXF in water under light. Forms 6 secondary photoproducts [2]. |
Note: The effects of natural water constituents (e.g., nitrate, fulvic acid, humic acid) on photolysis rates vary for each compound and require experimental evaluation [1].
Q4: What is the toxicity profile of PP228a? Emerging evidence indicates that PP228a may be of higher toxicological concern than the parent this compound.
| Test Organism | Endpoint | This compound (TXF) | Photoproduct PP228a |
|---|---|---|---|
| Daphnia magna (Water flea) | 48-h EC₅₀ (Acute immobilization) | >1.12 mg/L [1] [2] | 0.808 mg/L [1] [2] |
| Vibrio fischeri (Marine bacteria) | Luminescence inhibition | Not specified, but showed lower effect [1] | Results suggest one or more of its secondary photoproducts have higher toxicity [1] [2] |
| Meloidogyne incognita (Root-knot nematode) | 24-h EC₅₀ (Immobilization) | 57.69 µg/mL [3] | Data not available for PP228a specifically. |
Experimental protocols for toxicity assessment:
The table below summarizes the key stability findings from recent experimental studies.
| Stability Factor | Condition / Compartment | Key Finding / Value | Significance / Implication |
|---|---|---|---|
| Hydrolytic Stability | Aqueous solution, 20°C | Stable (No significant degradation) [1] [2] | Stable in water; primary degradation risk is not hydrolysis. |
| Photolytic Stability (in water) | Simulated sunlight | Half-life (t₁/₂) < 8.3 minutes [1] [2] | Extremely fast degradation under light; experiments must exclude light. |
| Photoproduct (PP228a) Persistence | Simulated sunlight | Half-life (t₁/₂) 6.9 - 7.9 days [1] [2] | Transformation product is much more persistent than the parent compound. |
| Aqueous Solubility | In water, 20°C | 1.24 mg/L [3] | Has low solubility in water. |
| Octanol-Water Partition Coefficient | log Pow | 4.13 [3] | Indicates high lipophilicity, potential for bioaccumulation. |
This protocol is adapted from Lu et al. (2024) to investigate the photolytic degradation of this compound [1] [2].
1. Principle The experiment simulates the degradation of this compound in aqueous environments under the influence of sunlight to determine degradation kinetics and identify transformation products.
2. Materials
3. Procedure
4. Data Analysis
The following diagram illustrates the primary photolytic degradation pathway of this compound in water and the key characteristics of its main transformation product.
This transformation is critical because the primary photoproduct, PP228a, is not only more persistent in the environment but also exhibits higher acute toxicity to aquatic organisms like Daphnia magna compared to the parent this compound [1] [2]. Some subsequent transformation products may be even more toxic [2].
The table below summarizes key physicochemical data for this compound, which is fundamental for planning solubility experiments.
| Property | Value / Description |
|---|---|
| Chemical Name | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole [1] |
| CAS RN | 330459-31-9 [1] |
| Molecular Formula | C₁₂H₈N₂OS [1] |
| Molecular Weight | 228.27 g/mol [1] |
| LogP | 3.465 [2] |
| Appearance | Off-white to light yellow solid powder [2] |
| Solubility (General) | Low water solubility; typically requires organic solvents like DMSO [2]. |
Here are detailed methodologies for preparing this compound in different solvents and for various experimental applications, based on supplier data.
This protocol is for creating stock solutions for biochemical or cell-based assays [2].
For animal studies, this compound must be formulated for injection or oral administration. The table below outlines several common formulations. You will need to test these with a minute amount of the product to find the most suitable one for your specific application [2].
| Formulation Purpose | Example Protocol (Volume Ratios) | Notes |
|---|---|---|
| Injection (General) | DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] | A common starting point for parenteral administration. |
| Injection (Alternative) | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2] | Uses PEG300 as a co-solvent. |
| Oral Administration | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [2] | A standard vehicle for oral gavage in animal studies. |
If your research involves understanding how this compound works, the following advanced workflow, adapted from a study on a similar anthelmintic compound, can serve as a powerful guide for your experimental design. This diagram outlines a multi-step process from initial screening to target identification [3].
Workflow Explanation:
What are the biggest solubility challenges with this compound? The primary challenge is its inherent low water solubility, as indicated by its relatively high LogP value of 3.465 [2]. This often necessitates the use of organic solvents like DMSO for in vitro work and the development of complex formulations (using surfactants and co-solvents) for in vivo studies to achieve sufficient exposure and bioavailability.
Are there any known stability issues with this compound solutions? While specific stability data in solution is limited in the searched literature, it is a standard best practice to protect solutions from light and store them at low temperatures (-20°C or -80°C) [2]. It is also crucial to avoid repeated freeze-thaw cycles. For definitive answers, you should conduct stability studies under your specific storage conditions.
The search results lack a direct method for quantifying this compound in complex biological samples. What techniques could I explore? This is an advanced analytical challenge. A promising modern approach involves combining liquid chromatography (LC) with high-resolution mass spectrometry (MS). Furthermore, the development of a trained machine learning model could be used to determine the absolute concentration of analytes based on the MS signal and known calibrators, helping to overcome issues like ion suppression [4]. You would need to develop and validate this method in-house.
This section provides fundamental data essential for understanding this compound's characteristics.
| Profile Aspect | Technical Specification |
|---|---|
| IUPAC Name | 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole [1] [2] |
| CAS Registry Number | 330459-31-9 [1] [3] [2] |
| Molecular Formula | C₁₂H₈N₂OS [1] [3] [2] |
| Molecular Mass | 228.27 g·mol⁻¹ [1] [3] [2] |
| Chemical Class | Disubstituted 1,2,4-oxadiazole [1] [4] |
| Primary Use | Broad-spectrum seed treatment nematicide [1] [2] |
| Mode of Action | Interacts with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome, disrupting ribosomal translation [2]. |
Understanding this compound's performance against target pests and how it compares to other compounds is crucial for trial design. The following table summarizes nematocidal activity from recent studies.
| Compound / Treatment | Target Nematode | Efficacy (LC₅₀) | Notes & Comparative Efficacy |
|---|---|---|---|
| This compound | Bursaphelenchus xylophilus | >300 μg/mL [4] | LC₅₀ significantly higher than reference compounds. |
| This compound | Aphelenchoides besseyi | 142.9 μg/mL [4] | Less effective than fluopyram (1.5 μg/mL) and avermectin (56.8 μg/mL) [4]. |
| This compound | Ditylenchus dipsaci | >300 μg/mL [4] | LC₅₀ significantly higher than reference compounds. |
| Compound A1 (this compound derivative) | Bursaphelenchus xylophilus | 2.4 μg/mL [4] | Significantly more potent than this compound, avermectin (335.5 μg/mL), and fosthiazate (436.9 μg/mL) [4]. | | Compound F11 (this compound derivative) | Meloidogyne incognita | N/A (93.2% mortality at 200 μg/mL) [5] | At tested concentration, higher corrected mortality than this compound [5]. |
Q1: What is the specific biochemical mode of action of this compound? A1: Unlike older classes of nematicides, this compound is not a neurotoxin. It acts through a novel mechanism by interacting with a nematode-specific insertion in the L3 subunit of the mitochondrial ribosome. This interaction disrupts protein synthesis (ribosomal translation) within the nematode, leading to its death [2].
Q2: My field trials show variable efficacy. What could be the reason? A2: Variable efficacy can stem from several factors. This compound is a seed treatment nematicide [1], and its performance can be influenced by:
Q3: Are there next-generation compounds based on the this compound scaffold? A3: Yes, research is actively exploring derivatives to improve potency and spectrum. Recent studies have focused on introducing haloalkyl groups [4] or amide fragments [5] at specific positions on the 1,2,4-oxadiazole core. For instance, derivative A1, which features a chloromethyl group, showed an LC₅₀ of 2.4 μg/mL against B. xylophilus, making it over 100 times more potent in vitro than the parent this compound [4].
While the search results do not provide a step-by-step field trial protocol, they offer key elements that must be considered when designing efficacy studies, drawing from both the literature on this compound and general pesticide testing principles [7].
The following workflow outlines a structured approach for planning and evaluating this compound field trials.
To ensure reliable and regulatory-acceptable results, adhere to these generalized principles for field trial design [7]:
The table below summarizes the key ecotoxicological data for Tioxazafen and its main photoproduct, PP228a.
| Compound | Organism | Endpoint | Value | Notes | Source |
|---|---|---|---|---|---|
| This compound (TXF) | Daphnia magna | 48 h-EC50 | >1.12 mg/L | Original nematicide [1] | |
| Photoproduct PP228a | Daphnia magna | 48 h-EC50 | 0.808 mg/L | Thiophen-3-yl isomer of TXF; higher toxicity than TXF [1] | |
| Photoproduct PP228a | Vibrio fischeri | Luminescence Inhibition | Not Specified | One or more photoproducts showed higher toxicity than TXF [1] |
While the search results do not provide a full step-by-step protocol, they cite standard test methods and key experimental conditions that you can use to design your experiments.
The following workflow diagram illustrates the key stages of the aqueous degradation and toxicity testing process described in the research.
Based on the available research, here are answers to potential questions.
Q1: Why is the degradation product more toxic than the parent compound?
Q2: My toxicity test results are variable. What could be the cause?
Q3: The research mentions higher toxicity in Vibrio fischeri, but no specific value is given. How should I interpret this?
The table below summarizes key quantitative data from a 2022 study on Meloidogyne incognita (root-knot nematode) and Rotylenchulus reniformis (reniform nematode). The most significant finding is the irreversible nature of this compound's effect [1] [2] [3].
| Parameter | Meloidogyne incognita | Rotylenchulus reniformis |
|---|---|---|
| 24-hour EC₅₀ (Motility) | 57.69 µg/ml | 59.64 µg/ml [1] [2] [3] |
| 48-hour EC₅₀ (Motility) | 47.15 µg/ml | 47.25 µg/ml [1] [2] [3] |
| Recovery after 24h @ EC₅₀ | No recovery; mortality continued to increase [1] [2] [3] | No recovery; mortality remained unchanged [1] [2] [3] |
| Onset of Paralysis | Observed at 27.0 µg/ml after 24 hours [1] [3] | Observed at 27.0 µg/ml after 24 hours [1] [3] |
| Effect on Hatch (after 3 days) | Significant reduction at 2.7 µg/ml and 27.0 µg/ml [1] [2] [3] | Significant reduction at 2.7 µg/ml and 27.0 µg/ml [1] [2] [3] |
| Infectivity on Tomato | Reduced after 24h exposure to low concentrations (0.38 - 47.15 µg/ml) [1] [3] | Reduced after 24h exposure to 47.25 µg/ml; required higher rate than M. incognita for suppression [1] [3] |
The following workflow and instructions detail the methodology used to generate the recovery data in the table above.
Step-by-Step Instructions:
Nematode Inoculum:
Treatment & Exposure:
Rinsing Process:
Post-Rinse Incubation & Motility Assessment:
Controls:
Q1: What is the expected outcome of a this compound recovery assay? A1: Based on current evidence, you should expect no recovery. Nematodes do not regain motility after being rinsed and placed in clean water. For M. incognita, mortality may even continue to increase post-exposure, while for R. reniformis, it typically remains unchanged [1] [2] [3].
Q2: My recovery assay shows no effect. What could be wrong? A2: If you are not observing paralysis or mortality, consider these troubleshooting points:
Q3: Are there modern methods to assess motility instead of visual counting? A3: Yes, automated systems can greatly improve throughput and objectivity.
The following table summarizes the available toxicity data for Tioxazafen and several other nematicides, highlighting differences in target species, efficacy, and mode of action.
| Nematicide | Chemical Class / Type | Target Nematodes | Key Toxicity Data (EC₅₀/LC₅₀) | Reported Mode of Action |
|---|---|---|---|---|
| This compound [1] [2] | Phenyl oxadiazole (Chemical) | Meloidogyne incognita, Rotylenchulus reniformis | 24-h EC₅₀: 57.69 µg/mL (M. incognita), 59.64 µg/mL (R. reniformis) [1]. | Disruption of ribosomal activity [1]. |
| Fluensulfone [3] | Fluoroalkenyl thioether (Chemical) | Meloidogyne incognita | Data presented as significant reduction in root infestation post-foliar application [3]. | Unknown; distinct from aldicarb and ivermectin. Kills nematodes irreversibly [3]. |
| Fluazaindolizine [4] | (Chemical) | Meloidogyne spp. (resistant populations) | Specific quantitative data not provided in results. | Novel sodium-channel targeting [4]. |
| 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) [5] | Natural Quinone (Bio-nematicide) | Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus destructor | LC₅₀: 17.93 µg/mL (B. xylophilus), 30.99 µg/mL (A. besseyi), 23.47 µg/mL (D. destructor) [5]. | Induction of oxidative stress (ROS accumulation); downregulation of ribosomal protein genes [5]. |
| Other Natural Quinones (e.g., Juglone, Chrysophanol) [5] | Natural Quinone (Bio-nematicide) | Various species (e.g., B. xylophilus, M. incognita) | LC₅₀: 59.68 µg/mL (Juglone on B. xylophilus); 102.59 mg/L (Chrysophanol on M. incognita) [5]. | Primarily associated with ROS accumulation [5]. |
For researchers looking to replicate or compare studies, here are the standard experimental protocols used to generate the toxicity data for this compound and the natural quinone DHNQ.
This methodology evaluates the direct effect on nematode motility, hatching, and ability to infect plants.
This protocol is used for high-throughput screening of bioactive compounds against multiple nematode species.
The diagrams below illustrate the primary mode of action for this compound and a general workflow for conducting a nematicide toxicity bioassay.
The table below summarizes toxicity data for this compound against two primary nematode species, Meloidogyne incognita (root-knot nematode) and Rotylenchulus reniformis (reniform nematode) [1] [2].
| Nematode Species | Toxicity Metric | Value (µg/ml) | Experimental Conditions |
|---|---|---|---|
| Meloidogyne incognita | 24-hr EC₅₀ (Motility) | 57.69 | In water solutions, at 28°C [1] [2] |
| 48-hr EC₅₀ (Motility) | 47.15 | In water solutions, at 28°C [1] [2] | |
| 24-hr EC₉₀ (Motility) | 84.95 | In water solutions, at 28°C [1] [2] | |
| Rotylenchulus reniformis | 24-hr EC₅₀ (Motility) | 59.64 | In water solutions, at 28°C [1] [2] |
| 48-hr EC₅₀ (Motility) | 47.25 | In water solutions, at 28°C [1] [2] | |
| 24-hr EC₉₀ (Motility) | 111.30 | In water solutions, at 28°C [1] [2] |
Key Efficacy Observations [1] [2]:
The quantitative data was generated using the following standardized methodologies:
1. Nematode Motility Assay [1] [2]
2. Hatch Inhibition Assay [1] [2]
The following diagram illustrates the logical flow of key experiments to assess this compound efficacy:
The table below summarizes the key toxicity parameters of this compound against two major plant-parasitic nematodes, based on laboratory and greenhouse experiments [1] [2] [3].
| Parameter | Meloidogyne incognita | Rotylenchulus reniformis |
|---|---|---|
| 24-hour EC₅₀ (Motility) | 57.69 µg/mL | 59.64 µg/mL |
| 48-hour EC₅₀ (Motility) | 47.15 µg/mL | 47.25 µg/mL |
| 24-hour EC₉₀ (Motility) | 84.95 µg/mL | 111.30 µg/mL |
| Paralysis at 27.0 µg/mL (24h) | 8% immotile | 22% immotile |
| Paralysis at 27.0 µg/mL (48h) | 37% immotile | 31% immotile |
| Effect on Hatch (3-day exposure) | Suppressed at ≥ 2.7 µg/mL | Suppressed at ≥ 2.7 µg/mL |
| Recovery after 24h exposure to EC₅₀ | No recovery; mortality increased | No recovery; mortality unchanged |
| Impact on Infectivity | Reduced after 24h exposure to low concentrations (0.38 - 47.15 µg/mL) | Reduced after 24h exposure to 47.25 µg/mL |
The data was generated using the following standardized methodologies [2] [3]:
The following diagram illustrates the workflow of these experiments:
This compound is an effective seed-applied nematicide with similar and irreversible toxic effects on M. incognita and R. reniformis. Its activity extends beyond motility to include hatch suppression and reduced infectivity.
Tioxazafen is a broad-spectrum nematicide that works by disrupting ribosomal activity in nematodes [1]. The following table summarizes its experimental efficacy against various nematode species compared to other nematicides.
| Nematode Species | Compound | Test Concentration (μg/mL) | Exposure Time | Mortality / LC₅₀ | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Bursaphelenchus xylophilus | this compound | 50 | 48 h | 100% Mortality | [2] | | | this compound | 10 | 48 h | >300 μg/mL (LC₅₀) | [2] | | | this compound | 300 | 72 h | ~60% Mortality | [3] | | Aphelenchoides besseyi | this compound | 50 | 48 h | 100% Mortality | [2] | | | this compound | 10 | 48 h | 142.9 μg/mL (LC₅₀) | [2] | | Ditylenchus dipsaci | this compound | 50 | 48 h | 100% Mortality | [2] | | | this compound | 10 | 48 h | >300 μg/mL (LC₅₀) | [2] | | Meloidogyne incognita (Root-knot nematode) | this compound | Information not in sources | | [4] |
For context, the table below includes the efficacy of other modern nematicides mentioned in the same studies.
| Nematode Species | Compound | LC₅₀ (μg/mL) | Comparative Note | Citation |
|---|---|---|---|---|
| B. xylophilus | Fluopyram | 0.9 μg/mL | More potent than this compound | [2] |
| Avermectin | 335.5 μg/mL | Less potent than this compound | [2] | |
| Fosthiazate | 436.9 μg/mL | Less potent than this compound | [2] | |
| A. besseyi | Fluopyram | 1.5 μg/mL | More potent than this compound | [2] |
| Avermectin | 56.8 μg/mL | More potent than this compound | [2] | |
| Fosthiazate | 388.5 μg/mL | Less potent than this compound | [2] | |
| D. dipsaci | Avermectin | 285.4 μg/mL | Comparable to this compound | [2] |
| Fosthiazate | 333.3 μg/mL | Comparable to this compound | [2] |
The search results detail common methodologies used to generate the efficacy data above. You can adapt these protocols for testing combination therapies.
1. In Vitro Nematicidal Activity Bioassay This protocol is used to assess direct contact mortality and determine LC₅₀ values [2] [3].
2. Assessment of Sublethal Effects on Nematode Behavior Beyond mortality, modern nematicide studies evaluate sublethal effects [3].
The diagram below illustrates the logical workflow for evaluating a nematicide, from initial screening to in-depth mechanism study.
While direct data is unavailable, the provided information suggests several promising research directions for combination therapy.
The table below summarizes key characteristics of this compound based on the search results.
| Attribute | Description |
|---|---|
| Chemical Class | 1,2,4-oxadiazole [1] [2] |
| Mode of Action | Novel mechanism; disrupts ribosomal translation by interacting with a nematode-specific subunit of the mitochondrial ribosome [3] [2] [4]. |
| Key Advantage | No cross-resistance with other commercial nematicides due to its unique target site [3]. |
| Spectrum of Activity | Broad-spectrum; effective against cyst, root-knot, reniform, root lesion, and longidorus nematodes [3]. |
| Primary Application | Seed treatment for corn, soybean, and cotton [3] [2]. |
| Formulations | Liquid, Granular, Powder (Liquid formulations dominate the market) [5]. |
| Residual Activity | Provides up to 75 days of protection, attributed to low water solubility that keeps it in the root zone [3]. |
| Regulatory Note | For use only in facilities with full-automatic seed treatment equipment; on-site seed treatment is prohibited [3]. |
For researchers designing field trials to validate nematicidal activity, the following protocol adapted from a study on sweetpotato can serve as a template [6].
Key Methodological Details:
The table below summarizes the key characteristics of tioxazafen versus traditional nematicides.
| Feature | This compound | Traditional Organophosphates/Carbamates (e.g., Fenamiphos, Aldicarb) | Traditional Fumigants (e.g., Methyl Bromide, 1,3-D) |
|---|---|---|---|
| Chemical Class | 1,2,4-Oxadiazole [1] [2] | Organophosphate, Carbamate [1] | Halogenated hydrocarbon [1] |
| Signal Word | Caution [1] |
Danger [1] |
Danger [1] |
| Primary Mode of Action | Disruption of ribosomal activity [2] [3] | Acetylcholinesterase (AChE) inhibitor [1] | Multi-site sterilant[f] |
| Mammalian Toxicity | Lower / Low acute toxicity [2] [4] | High / Irreversible (OP) or reversible (Carb) AChE inhibition [1] | High / Broad-spectrum toxicity [1] |
| Environmental Impact | Lower acute toxicity; forms a persistent photoproduct [2] | High non-target toxicity; water contamination risk [1] | Ozone-depleting (Methyl Bromide); broad soil organism eradication [1] |
| Persistence & Fate | Hydrolytically stable; rapid photolysis (t½: hours) to a stable photoproduct (PP228a, t½: >1000h) [2] | Varies; some with groundwater contamination risk [1] | High volatility; diffuse soil action [1] |
This compound and leading modern nematicides demonstrate strong efficacy against plant-parasitic nematodes.
| Nematicide | Chemistry | LC50 against B. xylophilus (μg/mL) | LC50 against A. besseyi (μg/mL) | LC50 against D. dipsaci (μg/mL) |
|---|---|---|---|---|
| This compound | 1,2,4-Oxadiazole [3] | >300 [3] | 142.9 [3] | >300 [3] |
| Compound A1 (Tiox. derivative) | 1,2,4-Oxadiazole [3] | 2.4 [3] | Information Missing | Information Missing |
| Fluopyram | Benzamide [1] | 0.9 [3] | 1.5 [3] | Information Missing |
| Avermectin | Lactone [1] | 335.5 [3] | 56.8 [3] | 285.4 [3] |
| Fosthiazate | Organophosphate [1] [3] | 436.9 [3] | 388.5 [3] | 333.3 [3] |
Experimental Context: Bioassays typically involve incubating nematodes (e.g., Bursaphelenchus xylophilus) in solutions of the test compound for 48-72 hours. Mortality is assessed, and LC50 (lethal concentration to kill 50% of the population) values are calculated using probit analysis [3].
Understanding the mechanisms of action and proper experimental methods is crucial for application and research.
This compound and traditional nematicides have distinct mechanisms of action, which can be visualized in the following pathway.
Standardized methods are essential for evaluating nematicide efficacy and environmental impact.
1. In Vitro Nematode Mortality Bioassay [3]
2. Aqueous Photolysis Degradation Study [2]
This compound presents a modern nematicide profile with improved safety and novel action, though its application is primarily as a seed treatment. The most appropriate choice depends on the specific nematode species, crop system, and overall integrated pest management strategy.
The quantitative data below summarizes the toxicity of this compound to two prevalent nematode species, Meloidogyne incognita (southern root-knot nematode) and Rotylenchulus reniformis (reniform nematode) [1] [2] [3].
| Parameter | Meloidogyne incognita | Rotylenchulus reniformis |
|---|---|---|
| 24-hour EC₅₀ (µg/mL) | 57.69 [1] [2] | 59.64 [1] [2] |
| 48-hour EC₅₀ (µg/mL) | 47.15 [1] [2] | 47.25 [1] [2] |
| 24-hour EC₉₀ (µg/mL) | 84.95 [3] | 111.30 [3] |
| Onset of Paralysis | Observed at 27.0 µg/mL after 24 hours [1] [2] | Observed at 27.0 µg/mL after 24 hours [1] [2] |
| Recovery of Motility | No recovery observed after removal from 48-hr EC₅₀ solution; mortality continued to increase [1] [2] | No recovery observed after removal from 48-hr EC₅₀ solution; mortality remained unchanged [1] [2] |
| Effect on Hatch | Suppressed at 2.7 µg/mL and 27.0 µg/mL after 3 days of exposure [1] [2] | Suppressed at 2.7 µg/mL and 27.0 µg/mL after 3 days of exposure [1] [2] |
| Effect on Infectivity | Reduced infectivity on tomato roots after 24-hour exposure to low concentrations (0.38 to 47.15 µg/mL) [1] [2] | Reduced infectivity on tomato roots after 24-hour exposure to 47.25 µg/mL; higher concentrations needed for suppression compared to M. incognita [1] [2] |
The data in the table above was generated using the following standardized laboratory methods, which can be replicated for further study [2] [3].
Recent research has identified a new nematicidal scaffold called Cyprocide, which offers a distinct mode of action and potentially higher selectivity [4]. The table below compares its profile with this compound.
| Feature | This compound | Cyprocide |
|---|---|---|
| Chemical Class | Phenyl oxadiazole (1,2,4-oxadiazole) [3] [5] | 1,3,4-oxadiazole thioether [4] |
| Mode of Action | Disruption of ribosomal activity in nematodes [3] | Cytochrome P450-mediated bioactivation into a reactive electrophilic metabolite that depletes low molecular weight thiols [4] |
| Spectrum of Activity | Active against a wide range of plant-parasitic nematodes [5] | Broad-spectrum activity against diverse nematode species, including free-living and plant-parasitic nematodes [4] |
| Selectivity | Lower risk to human safety compared to older nematicides [3] | High selectivity for nematodes; minimal impact on human cells, fungi, beneficial rhizobacteria, and insects in lab studies [4] |
| Key Experimental Finding | Paralysis is irreversible, and infectivity is reduced at sub-lethal concentrations [1] [2] | Lethality is dependent on specific nematode cytochrome P450 enzymes (e.g., CYP-35D1 in C. elegans); toxicity can be suppressed by antioxidant rescue [4] |
The following diagram illustrates the fundamental difference in how this compound and Cyprocide exert their nematicidal effects.
For researchers and development professionals, the key takeaways are:
The following table consolidates key information on tioxazafen's toxicity and environmental behavior from the scientific literature and regulatory documents.
| Aspect | Profile of this compound | Comparison to Older Nematicides |
|---|---|---|
| Mammalian Toxicity | Low acute toxicity (oral, dermal, inhalation) [1]. | Favorable compared to highly toxic organophosphates (e.g., fenamiphos, cadusafos) and carbamates (e.g., aldicarb) [2]. |
| Ecotoxicity (Acute) | Parent compound shows lower acute toxicity to Daphnia magna than its main transformation product [3]. | Newer compounds (e.g., fluensulfone, fluopyram, fluazaindolizine) are generally less toxic to non-target organisms [2]. |
| Mode of Action | Disruption of ribosomal activity in nematodes [3] [4]. | Differs from acetylcholinesterase inhibition by organophosphates/carbamates, which affect the nervous system [2]. |
| Environmental Fate | Photolyzes quickly in water, but has a sole, more persistent transformation product (PP228a). It is hydrolytically stable [3]. | Its environmental profile is distinct from older, more persistent soil fumigants and non-fumigants [3] [2]. |
For researchers, the experimental details from toxicity and environmental studies are crucial.
Nematode Toxicity and Recovery Bioassays [4] This study provides a protocol for evaluating the direct effect on target pests.
Aqueous Photolysis Kinetics and Product Identification [3] This methodology is key for understanding environmental degradation.
The diagram below illustrates the unique mode of action of this compound and the key research pathways for evaluating its non-target safety, particularly phytotoxicity.
While the data confirms this compound's improved profile regarding mammalian and some ecological toxicity, a definitive declaration of "reduced phytotoxicity" requires more targeted study.
For a comprehensive comparison guide, you would need to consult additional primary literature or regulatory study reports that include standardized phytotoxicity bioassays.
Irritant;Environmental Hazard